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  • Product: DL-TYROSINE (1-13C)

Core Science & Biosynthesis

Foundational

Precision Isotope Engineering: A Technical Guide to Site-Specific 13C Labeling of Amino Acids

Executive Summary: The Resolution Revolution In the high-stakes arena of structure-based drug design (SBDD), the ability to resolve protein dynamics at the atomic level is the difference between a hit and a lead. Uniform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resolution Revolution

In the high-stakes arena of structure-based drug design (SBDD), the ability to resolve protein dynamics at the atomic level is the difference between a hit and a lead. Uniform labeling (


)—long the workhorse of NMR spectroscopy—fails as molecular weight increases (>25 kDa) due to rapid signal decay and spectral crowding.

Site-specific


 labeling  is the technical answer to this limitation. By sparsely populating a protein with 

isotopes only at specific atomic positions (isotopomers) or specific residue types, researchers can:
  • Extend Molecular Weight Limits: Enable NMR studies of complexes up to 1 MDa using Methyl-TROSY.

  • Map Ligand Binding: Precisely identify hydrophobic pockets (often methyl-rich) where drugs bind.

  • Quantify Metabolic Flux: Use specific mass shifts in Mass Spectrometry (MS) to trace pathway bottlenecks.

This guide details the mechanisms, production protocols, and validation standards for implementing site-specific


 labeling, with a specific focus on the industry-standard ILV (Isoleucine, Leucine, Valine)  methyl labeling systems.

The Synthesis Landscape: Chemo-Enzymatic vs. Metabolic Engineering

To achieve site-specific labeling, one must control the source of the isotope. There are two distinct layers to this engineering:

  • Isotopomer Synthesis: Creating the specific amino acid (e.g.,

    
    -Valine).
    
  • Biosynthetic Incorporation: Forcing the biological host (e.g., E. coli) to use that amino acid without scrambling the label.

Isotopomer Design (The "Input")

Before expression begins, the labeled precursor must be selected.

  • Chemical Synthesis: Traditional organic synthesis allows for placing

    
     at difficult backbone positions (e.g., Carbonyl-only labeling). However, it often yields racemic mixtures (
    
    
    
    ), requiring costly chiral separation.
  • Chemo-Enzymatic Synthesis: The preferred modern route. It utilizes transaminases to convert

    
    -labeled keto-acids into pure 
    
    
    
    -amino acids. This ensures 100% optical purity and high isotopic enrichment (>99%).
Metabolic Incorporation (The "Process")

The challenge in biological expression is scrambling . E. coli is an efficient metabolic machine that will readily break down expensive


-labeled amino acids into generic metabolites (Acetate, Pyruvate) if not checked.

The Solution: Auxotrophy and Precursor Tuning. To label specific sites (typically methyl groups for NMR), we bypass the general metabolic pool by feeding specific


-keto acids to the biosynthetic pathway.
Diagram 1: The ILV Biosynthetic Pathway & Precursor Entry

This diagram illustrates how specific precursors (


-ketobutyrate and 

-ketoisovalerate) enter the pathway downstream of scrambling events, ensuring the label ends up exactly where intended.

ILV_Pathway Pyruvate Pyruvate (Endogenous) Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Threonine Threonine KB alpha-Ketobutyrate (13C Precursor for Ile) Threonine->KB Deaminase Ile Isoleucine (Ile) [delta-methyl labeled] KB->Ile Biosynthesis (No Scrambling) KIV alpha-Ketoisovalerate (13C Precursor for Leu/Val) KIC alpha-Ketoisocaproate KIV->KIC IPM Synthase Val Valine (Val) [gamma-methyl labeled] KIV->Val Transaminase C Acetolactate->KIV Reductoisomerase Leu Leucine (Leu) [delta-methyl labeled] KIC->Leu Transaminase B

Caption: Pathway logic for ILV labeling. Red/Blue hexagons indicate entry points for exogenous precursors that bypass upstream metabolic scrambling.

Technical Protocol: Methyl-Specific Labeling in E. coli

This protocol describes the production of a deuterated protein with protonated,


-labeled methyl groups (

-ILV) in a

background. This is the "Gold Standard" for supramolecular NMR.

Prerequisites:

  • Strain: E. coli BL21(DE3) (Standard) or Auxotrophic strains (e.g., DL39) if strict scrambling control is required.

  • Medium: M9 Minimal Media prepared with

    
     (99.8%).
    
  • Precursors:

    • 
      -ketobutyrate (
      
      
      
      )
      
      
      Labels Ile
      
      
      .
    • 
      -ketoisovalerate (
      
      
      
      )
      
      
      Labels Val
      
      
      / Leu
      
      
      .
Step-by-Step Workflow
PhaseTimeActionMechanism / Causality
1. Adaptation Day 1-2Step-wise adaptation to

(30%

70%

100%).
Causality: Sudden exposure to 100%

induces "deuterium shock," halting growth. Gradual adaptation restores growth rates.
2. Growth Day 3Inoculate 1L

M9 media. Grow at 37°C to

.[1]
Standard exponential phase growth. Carbon source:

-Glucose (to deuterate the backbone).
3. Flush T minus 1 hr CRITICAL: Add precursors (60 mg/L

-KB, 100 mg/L

-KIV).
Causality: Adding precursors before induction floods the intracellular pool, downregulating endogenous synthesis (feedback inhibition) and ensuring the induced protein uses the exogenous label.
4. Induction T = 0Add IPTG (0.5 - 1 mM). Lower temp to 20-25°C.Low-temperature induction prevents inclusion bodies and reduces metabolic rate, favoring correct folding and label incorporation.
5. Harvest T + 16 hrCentrifuge and flash freeze pellets.Standard harvest.
Diagram 2: The "Flush & Induce" Workflow

Visualizing the critical timing of precursor addition to prevent isotopic dilution.

Protocol_Flow cluster_timing Critical Control Window Start Inoculation (D2O M9 Media) Growth Growth Phase (37C, ~4-6 hrs) Start->Growth Precursor ADD PRECURSORS (alpha-Keto acids) Growth->Precursor Wait Clearance Phase (1 Hour) Precursor->Wait Induce INDUCTION (IPTG) Wait->Induce Expression Protein Expression (16-20 hrs, 20C) Induce->Expression Harvest Harvest Expression->Harvest

Caption: The "Clearance Phase" (Wait) allows the exogenous labeled precursors to saturate the enzymatic machinery before protein synthesis begins.

Quality Control & Validation: The Self-Validating System

Trustworthiness in labeling is binary: either the label is there, or it isn't. You must validate incorporation efficiency and scrambling status before proceeding to expensive beamtime or complex assays.

Mass Spectrometry (Intact Mass)
  • Method: ESI-TOF MS of the purified protein.

  • Expectation: Calculate the theoretical mass shift.

    • Example: A protein with 10 Valines labeled with

      
      -
      
      
      
      -Val (1 labeled carbon per Val) should show a mass shift of +10 Da relative to the unlabeled standard (accounting for Deuterium background).
  • Failure Mode: If mass shift is 50% of expected, endogenous synthesis was not suppressed (increase precursor concentration).

1H-13C HSQC NMR
  • Method: Collect a fast 2D HSQC spectrum.

  • Validation Logic:

    • Signal: Distinct peaks in the methyl region (0.0 - 1.0 ppm

      
      ).
      
    • Scrambling Check: Look for "ghost peaks" in other amino acid regions. For example, if

      
      -ketoisovalerate scrambles, you may see weak signals in Alanine.
      
    • Stereospecificity: If using pro-S/pro-R specific precursors, ensure only one methyl signal appears per Val/Leu residue.

Data Summary: Labeling Efficiency Comparison
Labeling StrategyCostScrambling RiskMW Limit (NMR)Primary Application
Uniform (

)
LowNone~25 kDaBackbone assignment, small proteins.
1-

Glucose
MediumHigh~40 kDaSparse labeling, relaxation studies.
ILV Methyl (Precursor) HighLow>100 kDa Ligand binding, supramolecular complexes.
Cell-Free Synthesis Very HighZero>100 kDaToxic proteins, difficult expression.

References

  • Tugarinov, V., & Kay, L. E. (2005). Methyl-TROSY NMR spectroscopy of high-molecular-weight protein assemblies. Chemical Reviews. Link

  • Gans, P., et al. (2010). Stereospecific isotopic labeling of methyl groups for NMR studies of high-molecular-weight proteins. Angewandte Chemie International Edition. Link

  • Rrushe, N., et al. (2008). Specific isotopic labeling of methyl groups has extended the molecular weight limits for NMR studies of protein structure and dynamics. Cambridge Isotope Laboratories Application Note. Link

  • Kerfah, R., et al. (2015). Scrambling-free combinatorial labeling of alanine-β, isoleucine-δ1, leucine-proS and valine-proS methyl groups for the detection of long-range NOEs. Journal of Biomolecular NMR. Link

  • Lichtenecker, R. J. (2014). Synthesis of specific 13C-labeled amino acids for NMR studies of proteins. Organic & Biomolecular Chemistry. Link

Sources

Exploratory

A Technical Guide to Non-Enzymatic Studies of DL-Tyrosine (1-13C): Mechanisms, Protocols, and Analytical Strategies

Introduction: The Significance of Non-Enzymatic Tyrosine Modifications and the Role of 13C Isotopic Labeling Tyrosine, a pivotal amino acid in countless physiological processes, is not only a building block of proteins b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Enzymatic Tyrosine Modifications and the Role of 13C Isotopic Labeling

Tyrosine, a pivotal amino acid in countless physiological processes, is not only a building block of proteins but also a frequent target of non-enzymatic post-translational modifications. These modifications, often driven by oxidative and carbonyl stress, can profoundly alter protein structure and function, and have been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and diabetes.[1][2] Understanding the fundamental chemistry of these non-enzymatic reactions is paramount for elucidating disease mechanisms and developing novel therapeutic interventions.

This technical guide provides an in-depth exploration of the core non-enzymatic modifications of tyrosine, with a specific focus on the application of DL-Tyrosine (1-13C) as a powerful tool for in vitro investigation. The incorporation of a stable isotope at the carboxyl carbon offers a distinct analytical advantage, enabling precise tracking and quantification of reaction products, particularly in complex matrices. By leveraging the unique mass shift and nuclear magnetic resonance (NMR) properties imparted by the 13C label, researchers can achieve a level of analytical rigor that is often unattainable with unlabeled counterparts.[1][3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a compilation of protocols, but a causal explanation behind experimental choices. We will delve into the mechanisms of key non-enzymatic reactions, provide detailed, step-by-step methodologies for their in vitro simulation, and present robust analytical workflows for the characterization of the resulting products.

Part 1: Non-Enzymatic Nitration of Tyrosine

One of the most extensively studied non-enzymatic modifications of tyrosine is nitration, the addition of a nitro (-NO2) group to the aromatic ring, primarily at the 3-position, to form 3-nitrotyrosine.[1] This modification is a hallmark of "nitroxidative stress," a condition where the production of reactive nitrogen species (RNS) overwhelms the cell's antioxidant defenses.

Mechanism of Peroxynitrite-Mediated Nitration

A primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[1] The mechanism of peroxynitrite-mediated tyrosine nitration is complex and can proceed through several pathways. In the absence of metal ions, the reaction is thought to involve the formation of nitrogen dioxide (•NO₂) and a hydroxyl radical (•OH) from the decomposition of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite.[4][5] The hydroxyl radical can then abstract a hydrogen atom from the phenolic group of tyrosine to form a tyrosyl radical. This radical intermediate subsequently reacts with nitrogen dioxide to yield 3-nitrotyrosine.[4][5]

The presence of carbon dioxide can also influence the nitration mechanism by reacting with peroxynitrite to form nitrosoperoxycarbonate (ONOOCO₂⁻), which can then decompose to generate nitrogen dioxide and a carbonate radical.[5][6] Transition metals can also catalyze tyrosine nitration by reacting with peroxynitrite to form an intermediate with the reactivity of a nitronium ion (NO₂⁺).[7]

Experimental Protocol: In Vitro Nitration of DL-Tyrosine (1-13C) with Peroxynitrite

This protocol outlines the steps for the non-enzymatic nitration of DL-Tyrosine (1-13C) using a commercially available or freshly synthesized peroxynitrite solution.

Materials:

  • DL-Tyrosine (1-13C)

  • Peroxynitrite (ONOO⁻) solution (commercial or synthesized[4][5][8])

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for quenching the reaction

  • High-purity water

Procedure:

  • Preparation of DL-Tyrosine (1-13C) Solution: Prepare a stock solution of DL-Tyrosine (1-13C) in the phosphate buffer. The final concentration will depend on the specific experimental goals, but a starting point of 1 mM is common.

  • Reaction Setup: In a microcentrifuge tube, combine the DL-Tyrosine (1-13C) solution with the phosphate buffer. The final reaction volume will depend on the subsequent analytical methods.

  • Initiation of Nitration: Add the peroxynitrite solution to the tyrosine solution to initiate the reaction. The final concentration of peroxynitrite should be in molar excess to the tyrosine concentration (e.g., 2-5 fold excess). It is crucial to add the peroxynitrite solution quickly and mix thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period, typically ranging from 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

  • Quenching the Reaction: Stop the reaction by adding a small volume of concentrated HCl to acidify the solution (e.g., to a final pH of 2-3). This will cause the decomposition of any remaining peroxynitrite.

  • Sample Preparation for Analysis: The quenched reaction mixture can be directly analyzed or further purified to isolate the nitrated tyrosine product.

Analytical Workflow for 13C-3-Nitrotyrosine

The 13C label at the carboxyl carbon provides a distinct advantage for the analysis of the nitration products.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of 3-nitrotyrosine.[9] The use of DL-Tyrosine (1-13C) as the starting material simplifies the analysis by providing a known mass shift in the product.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
DL-Tyrosine (1-13C)183.08137.08
3-Nitro-DL-Tyrosine (1-13C)228.07182.07

Table 1: Expected m/z values for the precursor and a major product ion of DL-Tyrosine (1-13C) and its nitrated product in positive ion mode ESI-MS/MS.

A detailed LC-MS/MS protocol would involve:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure protonation of the analytes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the transitions listed in Table 1.

  • Quantification: For absolute quantification, a stable isotope-labeled internal standard of 3-nitrotyrosine (e.g., 13C₆-3-nitrotyrosine) should be used.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

While less sensitive than MS, 13C NMR can provide valuable structural information. The 13C label at the carboxyl position will exhibit a characteristic chemical shift. Upon nitration, the electronic environment of the aromatic ring changes, leading to shifts in the signals of the ring carbons. While the 1-13C label itself is distant from the site of nitration, its presence can be used to confirm the identity of the starting material and any unreacted tyrosine in the mixture. More advanced NMR techniques, potentially in combination with fully 13C-labeled tyrosine, can provide a more detailed structural characterization of the nitrated product.[10][11][12][13]

Nitration_Workflow cluster_prep Sample Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Tyrosine DL-Tyrosine (1-13C) Solution Reaction Incubation (RT, 30-120 min) Tyrosine->Reaction Peroxynitrite Peroxynitrite Solution Peroxynitrite->Reaction Quench Reaction Quenching (HCl) Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS NMR NMR Spectroscopy Quench->NMR Data Data Interpretation LCMS->Data NMR->Data

Caption: Experimental workflow for the in vitro nitration of DL-Tyrosine (1-13C).

Part 2: Non-Enzymatic Halogenation of Tyrosine

Halogenation is another critical non-enzymatic modification where a halogen atom (chlorine, bromine, or iodine) is incorporated into the tyrosine ring. This process is often mediated by hypohalous acids (HOCl, HOBr) generated by myeloperoxidase (MPO) in neutrophils during inflammation.[14]

Mechanism of Halogenation

The halogenation of tyrosine is an electrophilic aromatic substitution reaction. The phenolate form of tyrosine is more reactive towards electrophiles than the protonated form. Hypohalous acids act as the source of the electrophilic halogen. The reaction typically occurs at the ortho positions to the hydroxyl group.[15]

Experimental Protocol: In Vitro Bromination of DL-Tyrosine (1-13C)

This protocol describes a method for the non-enzymatic bromination of tyrosine.[16]

Materials:

  • DL-Tyrosine (1-13C)

  • Horseradish peroxidase (HRP)

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Sodium thiosulfate (to quench the reaction)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing DL-Tyrosine (1-13C) and KBr in the phosphate buffer.

  • Enzyme Addition: Add horseradish peroxidase to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of hydrogen peroxide. The HRP will catalyze the oxidation of bromide by H₂O₂ to form hypobromous acid (HOBr), the brominating agent.

  • Incubation: Incubate the reaction mixture at room temperature with gentle stirring for a specific duration (e.g., 1-4 hours).

  • Quenching the Reaction: Stop the reaction by adding a solution of sodium thiosulfate.

  • Purification: The brominated tyrosine product can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).[16]

Analytical Workflow for 13C-Halogenated Tyrosine

1. Mass Spectrometry:

The halogenated products of DL-Tyrosine (1-13C) will exhibit characteristic isotopic patterns in the mass spectrum due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br). This, combined with the +1 Da shift from the 13C label, allows for confident identification.

AnalyteExpected [M+H]⁺ (m/z) for major isotopes
3-Chloro-DL-Tyrosine (1-13C)217.04 (³⁵Cl), 219.04 (³⁷Cl)
3-Bromo-DL-Tyrosine (1-13C)262.00 (⁷⁹Br), 264.00 (⁸¹Br)

Table 2: Expected m/z values for the major isotopic peaks of chlorinated and brominated DL-Tyrosine (1-13C).

2. NMR Spectroscopy:

The introduction of a halogen atom onto the aromatic ring will cause significant changes in the 1H and 13C NMR spectra, providing definitive structural information. The 1-13C label serves as a useful reference point.

Part 3: Advanced Glycation End Products (AGEs) of Tyrosine

Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds and the free amino groups of amino acids, lipids, and nucleic acids.[17][18] While lysine and arginine are the primary targets of glycation, tyrosine can also be modified, particularly by reactive dicarbonyls like methylglyoxal (MGO).[19][20]

Mechanism of AGE Formation

The formation of AGEs is a complex, multi-step process known as the Maillard reaction. It begins with the formation of a Schiff base between a carbonyl group and an amino group, which then rearranges to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the formation of a diverse array of AGEs.[17] Reactive dicarbonyls like methylglyoxal can react directly with amino acid side chains to form various AGEs.[19]

Experimental Protocol: In Vitro Glycation of DL-Tyrosine (1-13C) with Methylglyoxal

Materials:

  • DL-Tyrosine (1-13C)

  • Methylglyoxal (MGO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • High-purity water

Procedure:

  • Preparation of Solutions: Prepare stock solutions of DL-Tyrosine (1-13C) and methylglyoxal in the phosphate buffer.

  • Reaction Setup: Combine the DL-Tyrosine (1-13C) solution and the methylglyoxal solution in a sterile, sealed container. Typical molar ratios of tyrosine to MGO can range from 1:1 to 1:10.

  • Incubation: Incubate the mixture at 37°C for an extended period, ranging from several days to weeks, to allow for the formation of AGEs.[17] The reaction can be accelerated by including a system that generates free radicals.[21][22]

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the development of fluorescence (excitation ~370 nm, emission ~440 nm), which is characteristic of many AGEs.

  • Sample Analysis: At the desired time points, aliquots of the reaction mixture can be taken for analysis by mass spectrometry and other techniques.

Analytical Workflow for Tyrosine-Derived AGEs

The analysis of AGEs is challenging due to their heterogeneity. The use of 13C-labeled tyrosine can aid in the identification of tyrosine-derived AGEs in complex mixtures.

1. Mass Spectrometry:

High-resolution mass spectrometry is essential for characterizing the diverse range of AGEs formed.[23][24] The 1-13C label will be incorporated into the tyrosine-derived AGEs, resulting in a +1 Da mass shift compared to the unlabeled counterparts. This can help in distinguishing tyrosine-derived AGEs from those formed from other amino acids in more complex model systems.

2. Spectroscopic Methods:

Fluorescence spectroscopy is a common method for the bulk measurement of AGE formation. NMR spectroscopy can be used to gain structural insights into the specific AGEs formed, with the 1-13C label providing a useful handle for analysis.

AGE_Formation_Pathway Tyrosine DL-Tyrosine (1-13C) Intermediate Initial Adducts (e.g., Schiff Base) Tyrosine->Intermediate MGO Methylglyoxal (MGO) MGO->Intermediate Rearrangement Rearrangement & Oxidation Intermediate->Rearrangement Days to Weeks at 37°C AGEs Tyrosine-Derived Advanced Glycation End Products (AGEs) Rearrangement->AGEs

Caption: Simplified pathway for the formation of tyrosine-derived AGEs.

Conclusion: The Utility of DL-Tyrosine (1-13C) in Elucidating Non-Enzymatic Modifications

The study of non-enzymatic modifications of tyrosine is crucial for understanding the molecular basis of numerous diseases. The use of DL-Tyrosine (1-13C) provides a robust and precise tool for in vitro investigations of these complex reactions. The inherent 13C label serves as a powerful analytical handle, facilitating the unambiguous identification and quantification of reaction products by mass spectrometry and aiding in structural elucidation by NMR spectroscopy. The protocols and analytical workflows presented in this guide offer a solid foundation for researchers to explore the intricate chemistry of tyrosine modifications and their biological implications. By applying these methodologies, the scientific community can continue to unravel the complex interplay between non-enzymatic modifications and human health, paving the way for the development of novel diagnostic and therapeutic strategies.

References

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  • Uppu, R. M., & Pryor, W. A. (1999). Synthesis of peroxynitrite using alkyl nitrite and H2O2 in a homogeneous solvent system. ResearchGate. [Link]

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  • Jamroz, M., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. PMC. [Link]

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  • Mulder, F. A., et al. (2007). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC. [Link]

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  • Arakawa, S., et al. (2020). Mass spectrometric quantitation of AGEs and enzymatic crosslinks in human cancellous bone. PubMed. [Link]

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  • Angeloni, C., et al. (2021). In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. PMC. [Link]

  • Herzfeld, J., et al. (1990). Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. PubMed. [Link]

  • ResearchGate. (n.d.). Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). ResearchGate. [Link]

  • Damberg, P., et al. (2002). 13C-1H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. PMC. [Link]

  • ResearchGate. (n.d.). Pathways for the formation of advanced glycation end products (AGEs). ResearchGate. [Link]

  • Kang, S. S., et al. (2012). Expression and purification of recombinant human tyrosine hydroxylase as a fusion protein in Escherichia coli. PMC. [Link]

  • Analytical Methods. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. [Link]

  • Wondrousch, D., et al. (2020). Identification of Methylglyoxal Reactive Proteins with Photocaged Glycating Agents. PMC. [Link]

  • Bjørk, M. K., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for incorporating DL-Tyrosine (1-13C) into peptide synthesis

Application Note: Strategic Incorporation of DL-Tyrosine (1-13C) in Solid Phase Peptide Synthesis (SPPS) Abstract This guide details the methodology for incorporating DL-Tyrosine (1-13C) into synthetic peptides. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of DL-Tyrosine (1-13C) in Solid Phase Peptide Synthesis (SPPS)

Abstract

This guide details the methodology for incorporating DL-Tyrosine (1-13C) into synthetic peptides. Unlike standard L-amino acids, this isotopologue presents two distinct challenges: the racemic nature (DL) of the starting material and the high cost of the isotope, necessitating optimized stoichiometry. This protocol focuses on the 1-13C carbonyl label , widely used for backbone dynamics studies via NMR and IR probes. The guide provides a self-validating workflow to couple the racemic mixture and subsequently separate the resulting diastereomers via RP-HPLC, ensuring the isolation of the desired stereoisomer without the prohibitive cost of enantiomerically pure starting materials.

Phase 1: Strategic Planning & Pre-Synthesis

The "Racemic Advantage" Strategy

Commercially available 1-13C labeled amino acids are often sold as racemic mixtures (DL) because enantioselective synthesis with isotopes is cost-prohibitive.

  • The Challenge: Incorporating a DL-amino acid into an all-L peptide chain generates two products: the desired L-peptide and a D-diastereomer .

  • The Solution: Instead of attempting to resolve the amino acid before synthesis, we couple the mixture. The resulting peptides are diastereomers (not enantiomers), which possess different physical properties and can be separated by standard C18 RP-HPLC.

Reagent Preparation (The "Make vs. Buy" Decision)

Most SPPS requires N-terminal protection (Fmoc) and side-chain protection (tBu for Tyrosine).

  • Scenario A (Preferred): You have purchased Fmoc-DL-Tyr(tBu)-OH (1-13C) . Proceed directly to Phase 2.

  • Scenario B (Common): You have DL-Tyr (1-13C) Free Acid . You must Fmoc-protect the amine.[1][2] Note: Introducing the tBu group to the phenolic side chain is chemically complex. If you lack tBu protection, this residue should ideally be placed at the N-terminus of the peptide to prevent O-acylation during subsequent cycles.

Protocol A: Fmoc-Protection of Free DL-Tyrosine (1-13C) Use this if starting with raw isotope salt/acid.

  • Dissolution: Dissolve 1.0 mmol DL-Tyr (1-13C) in 10 mL Water/Acetone (1:1 v/v).

  • Base: Add 1.5 mmol NaHCO₃. Ensure pH is ~9.0.

  • Acylation: Add 1.1 mmol Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) slowly. Why Fmoc-OSu? It is more selective than Fmoc-Cl, reducing the risk of dipeptide formation.

  • Reaction: Stir at Room Temp (RT) for 12–16 hours. Monitor by TLC or LC-MS.

  • Workup: Acidify to pH 2.0 with 1M HCl. Extract into Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Yield Check: Expect a white foam/solid. Confirm mass (M+1 due to 13C).

Phase 2: Solid Phase Peptide Synthesis (SPPS)

Core Directive: Minimize isotope waste. Standard SPPS uses 5.0 equivalents (eq) of amino acid. For 13C-labeled reagents, we use 1.2–1.5 eq and extended coupling times.

Reagent Stoichiometry Table
ComponentStandard CycleIsotope Cycle (DL-Tyr) Function
Fmoc-AA 5.0 eq1.2 – 1.5 eq Limiting Reagent (Cost Control)
Activator DIC (5.0 eq)DIC (1.5 eq) Carbodiimide activator
Additive Oxyma Pure (5.0 eq)Oxyma Pure (1.5 eq) Suppresses racemization (Critical)
Base DIEA (10 eq)None / Low DIC/Oxyma is preferred over basic HATU conditions to prevent extra racemization.
Time 15–30 min2–4 hours Compensates for low concentration.
Coupling Protocol (Manual or Semi-Automated)
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 min. Deprotect the previous Fmoc group (20% Piperidine/DMF).[3] Wash 5x with DMF.

  • Activation (Pre-mix):

    • In a small vial, dissolve Fmoc-DL-Tyr(1-13C)-OH (1.2 eq) in minimal DMF (approx. 1-2 mL).

    • Add Oxyma Pure (1.2 eq).

    • Add DIC (1.2 eq).

    • Wait 2 minutes for activation (color change to yellow/orange is normal).

  • Coupling: Transfer the activated solution to the resin.

  • Agitation: Shake/vortex at RT for 2 hours .

  • Kaiser Test (Validation): Remove a few beads, wash with EtOH, and perform a Kaiser test (ninhydrin).

    • Colorless beads: Coupling complete.

    • Blue beads: Incomplete. Do NOT add more isotope. Recouple using HATU (1.0 eq) and DIEA (2.0 eq) for 30 mins to cap the difficult sequences, or accept a small deletion sequence (purifiable later).

  • Capping (Optional but Recommended): Acetylate unreacted amines (Acetic Anhydride/Pyridine) to truncate deletion sequences.

Phase 3: Cleavage and Separation (The Self-Validating Step)

This is the critical step where the "DL" mixture is resolved.

Cleavage
  • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitation: Cold Diethyl Ether. Centrifuge and dry pellet.

HPLC Separation of Diastereomers

You will observe two main peaks in the chromatogram.

  • Peak 1: L-Peptide (Target)

  • Peak 2: D-Peptide (Impurity/Isomer)

  • Note: The elution order depends on the specific sequence and hydrophobicity. D-isomers often elute earlier than L-isomers in helical peptides, but later in unstructured hydrophobic sequences.

Protocol:

  • Column: C18 Analytical (5 µm, 4.6 x 150 mm) for scouting; C18 Semi-Prep for isolation.

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) to maximize resolution.

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.[4][5]

  • Validation: Collect both peaks. Re-inject to confirm purity (>98%).

Phase 4: Visualization & Logic

Workflow Logic (Graphviz)

SPPS_Isotope_Workflow cluster_separation Diastereomer Resolution Start Start: DL-Tyr (1-13C) Source Check Is it Fmoc Protected? Start->Check Protect Protocol A: Fmoc-OSu Protection Check->Protect No (Free Acid) SPPS Protocol B: SPPS Coupling (1.2 eq Isotope, DIC/Oxyma) Check->SPPS Yes Protect->SPPS Mixture Result: Resin-Bound Diastereomers (L-Peptide & D-Peptide) SPPS->Mixture Cleavage TFA Cleavage & Ether Precip Mixture->Cleavage HPLC Protocol C: RP-HPLC Separation Cleavage->HPLC Analysis Validation: Mass Spec (M+1) & 13C NMR (Carbonyl) HPLC->Analysis Isolate Target Peak

Caption: Workflow for incorporating racemic DL-isotopes. The "Split" occurs at the coupling stage, but resolution is achieved via HPLC purification.

Phase 5: Analytical Validation

Mass Spectrometry
  • Expectation: Both the L- and D-peptide fractions will have the exact same mass .

  • Mass Shift: The peptide will show a mass of

    
     Da compared to the unlabeled standard.
    
  • Warning: Do not use MS to distinguish the diastereomers.

13C NMR Spectroscopy (The Gold Standard)

This confirms the label position.

  • Target Signal: Carbonyl Carbon (

    
    ).
    
  • Chemical Shift: ~172 – 176 ppm (downfield).

  • Application: This specific label (1-13C) is sensitive to the backbone

    
     (psi) dihedral angle, making it a powerful probe for secondary structure analysis.
    

References

  • Tremmel, S., et al. (2005).[6] 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. Angewandte Chemie International Edition. Retrieved from [Link]

  • Mant, C. T., et al. (2007).[5] Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Journal of Chromatography A. Retrieved from [Link]

  • Oldfield Group. (2005). A Solid State 13C NMR Investigation of Phenylalanine and Tyrosine Residues. University of Illinois. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Solid-State NMR Sample Preparation & Calibration using DL-Tyrosine (1-13C)

This Application Note is designed for senior researchers and drug development scientists utilizing Solid-State NMR (ssNMR) for structural elucidation. It details the protocol for preparing and utilizing DL-Tyrosine (1-13...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug development scientists utilizing Solid-State NMR (ssNMR) for structural elucidation. It details the protocol for preparing and utilizing DL-Tyrosine (1-13C) as a high-fidelity reference standard for Cross-Polarization Magic Angle Spinning (CP-MAS) optimization and Chemical Shift Anisotropy (CSA) calibration.

Introduction & Scientific Rationale

While Glycine and Adamantane are the ubiquitous standards for ssNMR, DL-Tyrosine (1-13C) offers unique advantages for advanced calibration. The 1-13C label on the carbonyl group provides a high-intensity signal with a large Chemical Shift Anisotropy (CSA).

Why DL-Tyrosine (1-13C)?

  • CSA Sensitivity: The carbonyl carbon (C1) possesses a large CSA tensor. This makes it an excellent sample for optimizing the Magic Angle setting by analyzing rotational sideband patterns at moderate spinning speeds.

  • Rigid Lattice Dynamics: Unlike the mobile side chains of some amino acids, the backbone carbonyl in the crystal lattice is rigid, making it ideal for calibrating Cross-Polarization (CP) efficiency and Hartmann-Hahn matching profiles.

  • Polymorph Stability: DL-Tyrosine generally crystallizes in a stable centrosymmetric space group, providing sharp, reproducible linewidths compared to the potentially polymorphic L-Tyrosine.

Material Specifications & Safety

ParameterSpecification
Compound DL-Tyrosine (1-13C)
Labeling 99% 13C at C1 (Carboxyl)
Appearance White Crystalline Powder
Molecular Weight 182.19 g/mol (labeled)
CAS Number 556-03-6 (Unlabeled parent)
Hazards Non-hazardous (GHS).[1][2] Avoid dust inhalation.[1][2][3][4]
Storage Room Temperature, Desiccated.

Safety Note: While DL-Tyrosine is non-toxic, ssNMR rotors spin at ultrasonic velocities (10–100 kHz). Rotor failure is a kinetic hazard. Always wear safety glasses and ensure rotors are balanced to within manufacturer tolerances (typically <1 mg).

Protocol: Rotor Packing & Assembly

The homogeneity of the sample pack directly correlates to the spectral resolution (


). A loose pack creates centrifugal imbalances; an over-packed rotor risks cap failure.
Workflow Diagram: Rotor Packing

RotorPacking Start Start: Dry Powder PrePrep Pre-treatment (Desiccate 1h) Start->PrePrep Fill1 Initial Fill (1/3 Volume) PrePrep->Fill1 Pack1 Densification (Hand Press) Fill1->Pack1 Pack1->Fill1 If loose Fill2 Secondary Fill (2/3 Volume) Pack1->Fill2 Pack2 Densification (Hand Press) Fill2->Pack2 Cap Cap Insertion (Axial Alignment) Pack2->Cap Clean Decontamination (Ethanol Wipe) Cap->Clean SpinTest Spin Test (Optical Tachometer) Clean->SpinTest

Figure 1: Step-by-step rotor packing workflow to ensure mass homogeneity and rotational stability.

Detailed Methodology
  • Pre-Treatment: Dry the DL-Tyrosine powder in a vacuum desiccator for 1 hour. Moisture facilitates proton exchange and can broaden lines.

  • Initial Fill: Using a micro-funnel, fill the Zirconia (

    
    ) rotor to 1/3 capacity.
    
  • Densification: Insert the packing tool (plunger). Apply moderate hand pressure. Do not hammer. The goal is to remove air voids, not to crush the crystal lattice.

  • Iterative Filling: Repeat steps 2-3 until the rotor is filled to 2mm below the top edge.

    • Critical Check: The mass must be distributed evenly. If the powder clumps, break it up with a spatula before packing.

  • Capping: Align the Kel-F or Vespel cap axially. Press it in straight to avoid damaging the rotor threads or O-ring.

  • Marking: Mark the bottom of the rotor with a Sharpie (half-circle) to allow the optical tachometer to read the spin speed.

Protocol: Spectrometer Calibration (CP-MAS)

Once packed, use the DL-Tyrosine (1-13C) to optimize the spectrometer. The 1-13C carbonyl signal is the target.

Workflow Diagram: CP Optimization

CPOptimization Init Initialize Spectrometer (Set MAS Rate) Pulse 1H Pulse Calibration (Determine P90) Init->Pulse Hartmann Hartmann-Hahn Match (Sweep 1H Power) Pulse->Hartmann Acquire Acquire 13C Spectrum (1-13C Signal) Hartmann->Acquire Analyze Analyze Signal Intensity Acquire->Analyze Decision Signal Maximized? Analyze->Decision Decision->Hartmann No Final Save Parameters (Ready for Unknowns) Decision->Final Yes

Figure 2: Logic flow for optimizing Cross-Polarization parameters using the 1-13C reference.

Step-by-Step Calibration
  • Magic Angle Setting (Optional but Recommended):

    • Spin at a low speed (e.g., 3-5 kHz).

    • Observe the rotational sidebands of the Carbonyl peak (~177 ppm).

    • Adjust the stator angle until the sidebands are sharpest and extend furthest (maximum T2) or until the rotational echoes in the FID are maximized.

  • Proton Pulse Width (

    
    ): 
    
    • Calibrate the 1H 90° pulse on the decoupling channel. Typical values: 2.5 - 4.0 µs.

  • Hartmann-Hahn Matching:

    • Set the contact time (e.g., 1-2 ms).

    • Fix the 13C power level.

    • Array (sweep) the 1H power level during the contact pulse.

    • Objective: Find the 1H power that maximizes the 13C carbonyl intensity. This satisfies the condition

      
      .
      
  • Decoupling Optimization:

    • Use SPINAL-64 or TPPM decoupling. Adjust the phase/pulse width to minimize the linewidth of the carbonyl peak.

Data Analysis & Expected Results

When the system is optimized, the DL-Tyrosine (1-13C) spectrum should exhibit a dominant peak for the labeled carbonyl.

Spectral Characteristics
SignalChemical Shift (

)
Description
C1 (Carbonyl) 176.5 - 177.5 ppm Dominant, sharp singlet. Position may vary slightly by polymorph.
C-Gamma ~128 ppmAromatic quaternary carbon (natural abundance).
C-Alpha ~56 ppmAliphatic backbone (natural abundance).

Note: Chemical shifts are referenced relative to TMS (0 ppm). If referencing to solid Adamantane, the Adamantane methylene peak is typically set to 38.48 ppm.

Troubleshooting Guide
  • Broad Lines (>1 ppm): Usually indicates poor shimming or "magic angle" misalignment. Re-check the angle using KBr (if available) or optimize on the Tyrosine sidebands.

  • Arcing/Probe Trip: If the probe trips during the pulse, the power levels are too high. Reduce the power and increase the pulse width to maintain the same flip angle.

  • Low Signal: Check the CP contact time. For rigid carbonyls,

    
     is slow; ensure the recycle delay is at least 3-5x the proton 
    
    
    
    (typically 2-4s for dry amino acids).

References

  • Safety Data Sheet (DL-Tyrosine). Columbus Chemical Industries / Carl Roth. Retrieved from 2 and 5.

  • Solid State NMR Sample Preparation Guide. University of Wisconsin-Madison Chemistry Department. Retrieved from 6.

  • Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy. ResearchGate. Retrieved from 7.

  • Solid State 13C NMR of Phenylalanine and Tyrosine. University of Illinois. Retrieved from 8.

  • BMRB Entry bmse000051 (L-Tyrosine). Biological Magnetic Resonance Data Bank. Retrieved from 9.

Sources

Method

Application Notes &amp; Protocols: Measuring Metabolic Flux Using DL-Tyrosine (1-13C) Tracers

< I. Foundational Principles: Understanding Metabolic Flux and the Role of Stable Isotope Tracers Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

<

I. Foundational Principles: Understanding Metabolic Flux and the Role of Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1][2][3] It provides a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism.[2] This understanding is crucial in diverse fields, from metabolic engineering and biotechnology to the study of diseases like cancer, where metabolic reprogramming is a key characteristic.[4][5][6][7]

The core of MFA lies in the use of stable isotope-labeled substrates, such as DL-Tyrosine (1-13C), to trace the flow of atoms through metabolic networks.[7][8][9] By introducing a substrate with a heavier, non-radioactive isotope of an element like carbon (¹³C), we can follow its incorporation into downstream metabolites.[9] The distribution of these heavy isotopes in various molecules, known as mass isotopologue distribution (MID), is directly influenced by the underlying metabolic fluxes.[8] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to measure these isotopic labeling patterns, allowing for the inference of reaction rates.[1][2][10]

Why DL-Tyrosine (1-¹³C)?

Tyrosine is a non-essential aromatic amino acid with a pivotal role in numerous biological processes.[11] It serves as a precursor for the synthesis of critical biomolecules, including:

  • Neurotransmitters: Dopamine, norepinephrine, and epinephrine.[11][12][13][14]

  • Hormones: Thyroid hormones (thyroxine and triiodothyronine).[11][12][13]

  • Pigments: Melanin.[11][12][14]

  • Coenzyme Q10: A vital component of the electron transport chain.[12][14]

Furthermore, tyrosine can be catabolized to produce fumarate and acetoacetate, which can then enter the citric acid (TCA) cycle for energy production or be used for fatty acid synthesis.[12] In mammals, tyrosine is primarily synthesized from the essential amino acid phenylalanine.[11][13][14]

The use of DL-Tyrosine (1-¹³C) provides a specific entry point for the ¹³C label into these diverse and significant pathways. The label on the first carbon (the carboxyl carbon) allows for precise tracking of its fate, whether it is retained in biosynthetic products or released as ¹³CO₂ through decarboxylation reactions.

II. Experimental Design: A Self-Validating Approach

A robust metabolic flux experiment is built on a foundation of careful planning and the inclusion of appropriate controls. The goal is to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time.[15][16]

A. Key Considerations for Experimental Setup
ParameterRecommendationRationale & Causality
Cell Seeding Density Plate cells to achieve exponential growth phase at the time of labeling.Ensures that metabolic activity is representative of a healthy, proliferating population and not confounded by contact inhibition or nutrient depletion.
Tracer Concentration Titrate DL-Tyrosine (1-¹³C) to a concentration that does not perturb normal cell metabolism. Often, this involves replacing the unlabeled tyrosine in the medium.High concentrations of a single amino acid can alter metabolic pathways. The goal is to trace, not perturb.
Labeling Duration Empirically determine the time to reach isotopic steady state. This can range from minutes for glycolysis to hours for the TCA cycle and even longer for larger molecules.[15][17]Insufficient labeling time will lead to inaccurate flux calculations as the isotopic enrichment will still be changing. Time-course experiments are recommended during initial protocol development.
Control Groups - Unlabeled Control: Cells grown in parallel with standard, unlabeled medium. - Vehicle Control: If the tracer is dissolved in a solvent, a control with the solvent alone.The unlabeled control is essential for determining the natural abundance of isotopes and for baseline metabolite measurements. The vehicle control rules out any effects of the solvent on cell metabolism.
B. Visualizing the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis & Data Interpretation A Cell Seeding & Growth to Exponential Phase B Prepare Labeling Medium with DL-Tyrosine (1-13C) A->B C Prepare Control Medium (Unlabeled) A->C D Replace Standard Medium with Labeling or Control Medium E Incubate for Predetermined Duration (to reach isotopic steady state) D->E F Rapidly Quench Metabolism (e.g., with cold methanol or liquid nitrogen) E->F G Metabolite Extraction F->G H LC-MS/MS or GC-MS Analysis G->H I Determine Mass Isotopologue Distributions (MIDs) H->I J Metabolic Flux Analysis (MFA) Modeling I->J K Biological Interpretation J->K

Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.

III. Detailed Protocols

A. Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in standard culture medium at a density that will allow them to reach 70-80% confluency and be in the exponential growth phase at the time of the experiment.

  • Media Preparation:

    • Prepare a base medium that lacks tyrosine.

    • For the labeling medium, supplement the base medium with DL-Tyrosine (1-¹³C) at the desired final concentration.

    • For the control medium, supplement the base medium with an equivalent concentration of unlabeled DL-Tyrosine.

    • Ensure all other necessary nutrients are present in both media formulations.

  • Isotope Labeling:

    • When cells reach the target confluency, aspirate the standard culture medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium or control medium to the respective plates.

    • Return the cells to the incubator for the predetermined duration to achieve isotopic steady state.[18]

B. Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the in-vivo metabolic state, rapid quenching is critical.

    • Place the culture plates on a bed of dry ice or a pre-chilled metal block.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.[18]

  • Cell Lysis and Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate.[18] The volume should be sufficient to cover the cell monolayer.

    • Use a cell scraper to detach the cells and collect the cell lysate.

    • Transfer the lysate to a microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.[18]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. This is your metabolite extract.

    • Store the extract at -80°C until analysis.

C. Protocol 3: Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[18]

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility.

    • A common method for amino acids is to create N-acetyl methyl esters.[19][20]

    • This can involve a two-step process: esterification with acidified methanol followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone.[19]

  • Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried metabolites are typically reconstituted in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) compatible with the chromatographic conditions.

IV. Data Acquisition and Analysis

A. Mass Spectrometry Analysis

The prepared samples are analyzed by either GC-MS or LC-MS/MS to determine the mass isotopologue distributions of tyrosine and its downstream metabolites.[18] High-resolution mass spectrometry is advantageous for distinguishing between isotopologues with small mass differences.[17]

B. Visualizing Tyrosine's Metabolic Fates

The ¹³C label from DL-Tyrosine (1-¹³C) can be traced through several key metabolic pathways.

G Tyr DL-Tyrosine (1-13C) Protein Protein Synthesis Tyr->Protein Incorporation DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones Tyr->Thyroid Iodination pHPP p-Hydroxyphenylpyruvate Tyr->pHPP Tyrosine Transaminase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase (-13CO2) Melanin Melanin DOPA->Melanin Tyrosinase NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase Epi Epinephrine NE->Epi HGA Homogentisate pHPP->HGA Fumarate Fumarate HGA->Fumarate Acetoacetate Acetoacetate HGA->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA via Acetyl-CoA

Caption: Major metabolic pathways of tyrosine and the potential fate of the ¹³C label.

C. Data Interpretation and Flux Estimation
  • Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

  • Flux Calculation: The corrected MIDs are then used as inputs for computational models that estimate metabolic fluxes. This often involves iterative algorithms that seek to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes.[21]

  • Statistical Analysis: A thorough statistical analysis is necessary to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.[9][22]

V. Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Action(s)
Low Isotopic Enrichment - Insufficient labeling time. - High intracellular pools of unlabeled tyrosine. - Tracer degradation.- Perform a time-course experiment to determine the optimal labeling duration. - Ensure the unlabeled tyrosine has been effectively removed from the medium. - Verify the stability of the tracer solution.
High Biological Variability - Inconsistent cell culture conditions. - Variations in cell density or growth phase. - Inconsistent timing of quenching and extraction.- Standardize all cell culture and experimental procedures. - Ensure all replicates are treated identically and simultaneously. - Automate liquid handling steps where possible to reduce manual error.
Poor Chromatographic Peak Shape or Resolution - Suboptimal chromatography conditions. - Matrix effects from the sample. - Incomplete derivatization (for GC-MS).- Optimize the chromatographic gradient, column, and mobile phases. - Consider additional sample cleanup steps. - Optimize derivatization reaction conditions (time, temperature, reagent concentration).

VI. Applications in Drug Development and Disease Research

  • Oncology: Studying the metabolic reprogramming of cancer cells, such as their increased reliance on specific amino acids, can reveal novel therapeutic targets.[5][6]

  • Neuroscience: Tracing the synthesis of catecholamine neurotransmitters from tyrosine can provide insights into the pathophysiology of neurological and psychiatric disorders.[12][13]

  • Endocrinology: Investigating the flux through thyroid hormone synthesis pathways.[11][12]

  • Toxicology: Assessing the impact of drug candidates on key metabolic pathways.[4]

VII. References

  • Tyrosine Metabolism | Pathway - PubChem. (2019). National Institutes of Health. [Link]

  • General and specialized tyrosine metabolism pathways in plants. (2019). Journal of Experimental Botany. [Link]

  • Tyrosine. (n.d.). Wikipedia. [Link]

  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility. [Link]

  • Principles of Stable-Isotope Tracing. (n.d.). ResearchGate. [Link]

  • Metabolism of tyrosine and phenylalanine. (n.d.). DAV University. [Link]

  • Tyrosine biosynthesis pathway. The alternative routes for the synthesis... (n.d.). ResearchGate. [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (n.d.). UC Davis Stable Isotope Facility. [Link]

  • Understanding metabolism with flux analysis: from theory to application. (2016). The FEBS Journal. [Link]

  • Metabolic flux analysis. (n.d.). Wikipedia. [Link]

  • Labelling Analysis for 13C MFA Using NMR Spectroscopy. (2013). Springer Nature Experiments. [Link]

  • Metabolomics and isotope tracing. (2014). Current Opinion in Biotechnology. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2020). Metabolites. [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. (2021). Analytical and Bioanalytical Chemistry. [Link]

  • Sample Preparation - SPARC BioCentre Molecular Analysis. (n.d.). SickKids Research Institute. [Link]

  • Metabolomics and Isotope Tracing. (n.d.). Lewis-Sigler Institute for Integrative Genomics. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2023). International Journal of Molecular Sciences. [Link]

  • Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults. (1998). The American Journal of Clinical Nutrition. [Link]

  • High-resolution 13C metabolic flux analysis. (2018). Nature Protocols. [Link]

  • The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine in the postabsorptive state. (1982). The Journal of Clinical Investigation. [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2012). Analytical Chemistry. [Link]

  • Isotope dilution mass spectrometric quantification of 3-nitrotyrosine in proteins and tissues is facilitated by reduction to 3-aminotyrosine. (1998). Analytical Biochemistry. [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications. (2004). Briefings in Functional Genomics and Proteomics. [Link]

  • High Quality 13C metabolic flux analysis using GC-MS. (2015). RWTH Publications. [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). 13cflux.net. [Link]

  • Strategy for 13C metabolic flux analysis including the experimental... (2012). ResearchGate. [Link]

  • Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. (2010). Analytical Biochemistry. [Link]

  • Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. (2018). Journal of Proteome Research. [Link]

  • Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. (2020). Journal of the American Chemical Society. [Link]

  • Quantitation of phenylalanine and tyrosine from dried Blood/Plasma spots with impregnated stable isotope internal standards (SIIS) by FIA-SRM. (2023). Clinica Chimica Acta. [Link]

  • Metabolic studies with L-[1-14C]tyrosine for the investigation of a kinetic model to measure protein synthesis rates with PET. (1988). International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology. [Link]

  • Measurement of Melanin Metabolism in Live Cells by [U-13C]-L-Tyrosine Fate Tracing Using Liquid Chromatography-Mass Spectrometry. (2021). Journal of Investigative Dermatology. [Link]

Sources

Application

Application Note: Advanced Techniques for the Chiral Distinction of D- and L- Isomers of 1-¹³C Labeled Tyrosine

For Researchers, Scientists, and Drug Development Professionals Introduction The stereochemistry of amino acids plays a pivotal role in biological systems, with L-amino acids being the fundamental building blocks of prot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of amino acids plays a pivotal role in biological systems, with L-amino acids being the fundamental building blocks of proteins. The presence of their D-enantiomers, however, is increasingly recognized for its significance in various physiological and pathological processes. 1-¹³C labeled Tyrosine is a crucial tool in metabolic studies, protein quantification, and as a tracer in various biochemical pathways.[][][3] The ability to accurately distinguish between its D- and L-isomers is therefore of paramount importance in research and pharmaceutical development to understand the specific roles and metabolic fates of each enantiomer. This application note provides a detailed guide to the principles and protocols of key analytical techniques for the chiral separation and identification of D- and L-isomers of 1-¹³C labeled Tyrosine.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[4][5] The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP).[6]

Principle of Chiral Recognition

The fundamental principle lies in the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different association constants, leading to different retention times and thus, separation. The interactions involved can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6] For underivatized amino acids like Tyrosine, macrocyclic glycopeptide-based CSPs are particularly effective.[7]

Experimental Workflow: Chiral HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve 1-¹³C Tyrosine sample in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC column prep2->hplc1 hplc2 Isocratic elution with optimized mobile phase hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 data1 Identify peaks for D- and L-Tyrosine hplc3->data1 data2 Quantify enantiomeric ratio data1->data2

Figure 1: A generalized workflow for the chiral HPLC analysis of 1-¹³C Tyrosine.

Detailed Protocol for Chiral HPLC Separation

Materials:

  • 1-¹³C D/L-Tyrosine standard and sample

  • HPLC grade methanol, water, and formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)[7]

  • HPLC system with UV or Mass Spectrometric detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid. A common starting point is 80:20:0.1 (v/v/v). The exact ratio may need optimization for best resolution.[7]

  • Sample Preparation: Dissolve the 1-¹³C Tyrosine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[7]

    • Mobile Phase: Water:Methanol:Formic Acid (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm or MS detector in positive ion mode.

  • Data Analysis:

    • Inject a standard mixture of 1-¹³C D- and L-Tyrosine to determine the retention times for each enantiomer. Typically, the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs.[7]

    • Analyze the sample chromatogram to identify and quantify the D- and L-isomers based on their retention times and peak areas.

Parameter Typical Value Reference
Column Type Macrocyclic Glycopeptide (Teicoplanin-based)[7]
Mobile Phase Water:Methanol:Formic Acid[7]
Detection UV (280 nm) or MS[8]
Typical Elution Order L-Tyrosine then D-Tyrosine[7]

II. Mass Spectrometry (MS) Based Methods

Mass spectrometry offers high sensitivity and selectivity for the analysis of chiral amino acids.[8] Direct differentiation of enantiomers by MS is not possible, thus requiring coupling with a chiral separation technique or the use of chiral derivatization or selectors.

A. LC-MS/MS without Derivatization

This approach couples the chiral HPLC separation described above with a tandem mass spectrometer (MS/MS) for detection. This provides higher sensitivity and specificity compared to UV detection, especially in complex matrices.[8]

B. Chiral Derivatization with Differential Ion Mobility Mass Spectrometry (DMS-MS)

This innovative technique involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated by differential ion mobility spectrometry (DMS) prior to mass analysis.[9][10][11]

Principle: The chiral derivatizing agent reacts with both D- and L-Tyrosine to form diastereomeric complexes. These complexes have different three-dimensional structures and collisional cross-sections. In the DMS cell, an asymmetric electric field is applied, causing the ions to drift. The different mobilities of the diastereomeric ions in the electric field lead to their separation.

Experimental Workflow: Chiral Derivatization DMS-MS

G cluster_deriv Derivatization cluster_dms DMS-MS Analysis cluster_data Data Analysis deriv1 React 1-¹³C Tyrosine sample with chiral derivatizing agent (e.g., S-NIFE) dms1 Introduce derivatized sample into the mass spectrometer deriv1->dms1 dms2 Separate diastereomers in the DMS cell dms1->dms2 dms3 Detect and quantify isomers by MS dms2->dms3 data1 Generate ion mobility spectrum dms3->data1 data2 Determine enantiomeric ratio from peak intensities data1->data2

Figure 2: Workflow for chiral analysis using derivatization and DMS-MS.

Detailed Protocol for Chiral Derivatization DMS-MS

Materials:

  • 1-¹³C D/L-Tyrosine standard and sample

  • Chiral derivatizing reagent, e.g., N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester (S-NIFE)[9]

  • Organic solvents (e.g., acetonitrile, methanol)

  • Mass spectrometer equipped with a DMS cell

Procedure:

  • Derivatization:

    • Dissolve the 1-¹³C Tyrosine sample in an appropriate buffer.

    • Add the chiral derivatizing agent (e.g., S-NIFE) in a suitable organic solvent.

    • Allow the reaction to proceed at a controlled temperature and time to form the diastereomeric derivatives.

  • DMS-MS Analysis:

    • Introduce the derivatized sample into the mass spectrometer via electrospray ionization (ESI).

    • Optimize the DMS parameters, including the separation voltage and compensation voltage, to achieve baseline separation of the diastereomeric ions.[9][10][11]

    • Acquire mass spectra to detect and quantify the separated diastereomers.

  • Data Analysis:

    • Extract the ion signals corresponding to the derivatized D- and L-Tyrosine.

    • The relative intensities of these signals can be used to determine the enantiomeric ratio.[9]

Technique Principle Advantages Limitations Reference
LC-MS/MS Chromatographic separation on a chiral stationary phase followed by MS detection.High sensitivity and selectivity, suitable for complex matrices.Requires a chiral column and longer analysis time.[8]
DMS-MS Chiral derivatization to form diastereomers, separated by ion mobility.Rapid analysis, no chromatographic separation needed.Requires a derivatization step, which may introduce bias.[9][10][11]

III. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It provides information about the absolute configuration and conformation of molecules in solution.

Principle of VCD

Enantiomers have identical infrared absorption spectra but exhibit VCD spectra that are equal in magnitude and opposite in sign (mirror images). This makes VCD a powerful tool for distinguishing between D and L isomers.[13][14] The 1-¹³C label in Tyrosine will induce subtle but measurable shifts in the vibrational frequencies, which can be observed in the VCD spectrum.

Experimental Workflow: VCD Spectroscopy

G cluster_sample Sample Preparation cluster_vcd VCD Measurement cluster_analysis Data Analysis sample1 Dissolve 1-¹³C Tyrosine in a suitable solvent (e.g., D₂O) sample2 Place in an IR cell with appropriate path length sample1->sample2 vcd1 Acquire VCD and IR spectra sample2->vcd1 vcd2 Subtract solvent background vcd1->vcd2 analysis1 Compare experimental spectrum with spectra of D- and L-standards vcd2->analysis1 analysis2 Determine enantiomeric excess analysis1->analysis2

Figure 3: A simplified workflow for VCD analysis of 1-¹³C Tyrosine.

Detailed Protocol for VCD Analysis

Materials:

  • 1-¹³C D- and L-Tyrosine standards and sample

  • Deuterated solvent (e.g., D₂O) to minimize interference from O-H vibrations[12]

  • VCD spectrometer

  • IR sample cell with a short path length (e.g., 50 µm)[12]

Procedure:

  • Sample Preparation:

    • Dissolve the 1-¹³C Tyrosine sample and standards in D₂O to a concentration of 10-50 mg/mL.

    • Transfer the solution to an IR cell with a suitable path length to avoid saturation of the solvent absorption bands.[12]

  • VCD Measurement:

    • Place the sample cell in the VCD spectrometer.

    • Acquire the VCD and IR spectra over the desired spectral range (e.g., 1800-1200 cm⁻¹).

    • Acquire a background spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Data Analysis:

    • Compare the VCD spectrum of the sample with the spectra of the pure D- and L-standards. The sign and intensity of the VCD bands will confirm the predominant enantiomer.

    • The enantiomeric excess can be determined by comparing the intensity of characteristic VCD bands of the sample to those of the pure enantiomers.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not a primary technique for chiral separation, it can be used for chiral discrimination in the presence of a chiral solvating agent or a chiral derivatizing agent.[15] The 1-¹³C label provides a sensitive nucleus for observation.[16][17]

Principle: In a chiral environment, the D and L enantiomers become diastereotopically related, and their corresponding nuclei may exhibit different chemical shifts in the NMR spectrum.[15] This chemical shift non-equivalence allows for their distinction and quantification.

Protocol Outline:

  • Dissolve the 1-¹³C Tyrosine sample in a suitable NMR solvent.

  • Add a chiral solvating agent (e.g., a chiral crown ether) or react with a chiral derivatizing agent.[15]

  • Acquire a high-resolution ¹³C NMR spectrum.

  • The presence of two distinct signals for the ¹³C-labeled carboxyl carbon would indicate the presence of both D and L isomers. The integration of these signals can be used for quantification.

Method Selection Guide

Factor Chiral HPLC MS-based Methods VCD Spectroscopy NMR Spectroscopy
Sensitivity Moderate to High (with MS)Very HighLow to ModerateLow
Sample Throughput ModerateHigh (especially DMS-MS)LowLow
Matrix Complexity Handles complex matrices wellVery good for complex matricesSensitive to solvent interferenceRequires pure samples
Quantitative Accuracy HighHighModerateHigh
Structural Information NoneLimitedAbsolute ConfigurationDetailed structural information
Instrumentation Widely availableRequires specialized MSSpecialized instrumentWidely available

Conclusion

The accurate determination of the enantiomeric composition of 1-¹³C labeled Tyrosine is critical for its effective use in scientific research and drug development. This application note has detailed several powerful analytical techniques, each with its own set of advantages and considerations. Chiral HPLC provides robust and reliable separation, while MS-based methods offer unparalleled sensitivity. VCD spectroscopy is a definitive method for determining absolute configuration, and NMR can provide valuable structural insights in a chiral environment. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the complexity of the sample matrix.

References

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chiral analysis of 19 common amino acids with electrospray ionisation mass spectrometry. Analyst. Available at: [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. Available at: [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Protocols. Available at: [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. PubMed. Available at: [Link]

  • Chiral recognition and discrimination studies of tyrosine enantiomers on (-)-18-crown-6-tetracarboxylic acid as a chiral selector by nuclear magnetic resonance spectroscopy and docking simulations. ResearchGate. Available at: [Link]

  • Analysis of the vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of tyrosine derivatives and ribonuclease-A at 77 degrees K. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides. PubMed. Available at: [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. PMC. Available at: [Link]

  • Chiral column chromatography. Wikipedia. Available at: [Link]

  • Fourier transform vibrational circular dichroism as a decisive tool for conformational studies of peptides containing tyrosyl residues. PubMed. Available at: [Link]

  • 14.3: Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

  • (a) Absorption spectra and (b) CD spectra of d-tyrosine and l-tyrosine each mixed with paraffin oil. ResearchGate. Available at: [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. Available at: [Link]

  • The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... ResearchGate. Available at: [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. PMC. Available at: [Link]

  • Analysis of the vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of tyrosine derivatives and ribonuclease-A at 77.deg.K. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. Available at: [Link]

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. Available at: [Link]

  • 22.03: The D and L Notation. Chemistry LibreTexts. Available at: [Link]

  • D and L isomers. YouTube. Available at: [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available at: [Link]

  • 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins. PubMed. Available at: [Link]

  • Synthesizing Labeled Compounds. Sciencemadness.org. Available at: [Link]

Sources

Method

Vibrational Spectroscopy Profiling of DL-Tyrosine (1-13C): Protocols for Isotope-Edited Analysis

Executive Summary This application note details the protocols for the characterization of DL-Tyrosine labeled with Carbon-13 at the C1 (carboxyl) position [DL-Tyrosine (1-13C)]. Isotope editing is a critical technique in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the characterization of DL-Tyrosine labeled with Carbon-13 at the C1 (carboxyl) position [DL-Tyrosine (1-13C)]. Isotope editing is a critical technique in structural biology and pharmaceutical tracing, allowing researchers to spectrally "highlight" specific functional groups without perturbing the steric environment of the molecule.

By exploiting the reduced mass effect , 1-13C labeling induces a predictable redshift (downshift) in vibrational frequencies. This guide provides validated workflows for FT-IR and Raman spectroscopy to quantify this shift, distinguishing exogenous labeled tyrosine from natural abundance backgrounds in solid-state and aqueous environments.

Theoretical Basis: The Isotope Effect

The separation of labeled signals from background noise relies on the harmonic oscillator approximation (Hooke’s Law). The vibrational frequency (


) of a diatomic bond (e.g., C=O) is inversely proportional to the square root of the reduced mass (

).


Where:

  • 
     = Force constant of the bond (stiffness).
    
  • 
     = Reduced mass 
    
    
    
    .

Replacing naturally occurring


C with 

C in the carboxyl group increases the reduced mass of the C=O oscillator.
  • Target Mode: Antisymmetric Carboxylate Stretch [

    
    ].
    
  • Expected Shift: A redshift of approximately 40–45 cm⁻¹ is observed in the infrared spectrum for the 1-13C labeled carboxyl group compared to the unlabeled counterpart.

Visualization: The Isotope Shift Mechanism

The following diagram illustrates the physical causality between isotopic substitution and spectral data output.

IsotopeEffect Sub Isotopic Substitution (12C -> 13C) Mass Increased Reduced Mass (μ) Sub->Mass Physical Change Freq Decreased Vibrational Frequency (ν) Mass->Freq Hooke's Law Spec Spectral Redshift (~40 cm⁻¹) Freq->Spec Observable Data

Figure 1: Causal pathway of the vibrational isotope effect.[1] The mass increase at the C1 position directly lowers the oscillation frequency of the carboxylate group.

Experimental Protocols

Materials and Equipment
  • Analyte: DL-Tyrosine (1-13C) (99 atom % 13C).

  • Control: DL-Tyrosine (Natural Abundance).

  • Matrix: KBr (IR grade) or Diamond ATR crystal.

  • Instrumentation:

    • FT-IR: Mid-IR spectrometer (4000–400 cm⁻¹) with DTGS or MCT detector.

    • Raman: 785 nm or 532 nm excitation laser (to minimize fluorescence common in aromatic amino acids).

Workflow Overview

The following decision tree outlines the standard operating procedure (SOP) for sample preparation and data validation.

Workflow Start Start: Sample Prep State Select State Start->State Solid Solid State (Powder) State->Solid Crystalline Liquid Aqueous Solution (D2O/H2O) State->Liquid Dissolved ATR Method: ATR-FTIR (Direct Crystal Contact) Solid->ATR Trans Method: Transmission (CaF2 Cell) Liquid->Trans Acq Data Acquisition (64-128 Scans, 2-4 cm⁻¹ Res) ATR->Acq Trans->Acq Check QC Check: Is SNR > 100:1? Acq->Check Process Processing: Baseline Corr. + 2nd Derivative Result Final Analysis: Calculate Δν (Shift) Process->Result Check->Acq Fail (Re-scan) Check->Process Pass

Figure 2: Operational workflow for spectroscopic analysis of 1-13C labeled tyrosine.

Method A: FT-IR Spectroscopy (ATR Mode)

Best for: Rapid powder analysis and solid-state polymorphism checks.

  • System Setup: Ensure the ATR crystal (Diamond/ZnSe) is clean. Collect a background spectrum (air) with 64 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approx. 5 mg of DL-Tyrosine (1-13C) powder onto the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid amino acids).

  • Acquisition: Scan the sample (4000–600 cm⁻¹).

  • Target Region Analysis: Zoom into the 1800–1500 cm⁻¹ region.

    • Observation: Look for the

      
       band.[2]
      
    • Unlabeled Control: Typically appears ~1580–1610 cm⁻¹.

    • 1-13C Labeled: Expect a new band or shoulder shifted to 1540–1570 cm⁻¹ .

Method B: Raman Spectroscopy

Best for: Complementary verification and analyzing lattice modes.

  • Laser Selection: Use 785 nm excitation to minimize fluorescence from the tyrosine aromatic ring.

  • Power: Set laser power to <50 mW to prevent thermal degradation (burning) of the sample.

  • Acquisition: Integration time: 10–30 seconds; Accumulations: 3–5.

  • Analysis: Focus on the carboxylate region.[3] While Raman scattering for

    
     is often weaker than in IR, the shift confirms the label is on the backbone carbon, distinct from ring breathing modes (~830/850 cm⁻¹) which should remain largely unshifted.
    

Data Interpretation & Reference Values

The following table summarizes the expected spectral features. The "Shift" (


) is the diagnostic metric for validating the presence of the 1-13C label.
Vibrational ModeAssignmentUnlabeled (

C) Freq.[4] (cm⁻¹)
Labeled (

C) Freq.[2][4][5][6][7] (cm⁻¹)
Shift (

)

Antisymmetric Carboxyl Stretch1580 – 1610 1540 – 1570 ~ -40 cm⁻¹

Symmetric Carboxyl Stretch1400 – 14201385 – 1405~ -15 cm⁻¹
Ring Mode (CC)Tyrosine Ring Stretch~1515~1515Negligible
Amide I (if peptide bound)Backbone C=O[1] Stretch16501610~ -40 cm⁻¹

Note: Exact frequencies depend on the solid-state form (polymorph) and pH (if in solution).

Advanced Analysis: Second Derivative Spectroscopy

In racemic DL-Tyrosine mixtures, bands can be broad due to hydrogen bonding networks. To resolve the 13C-shift from overlapping bands:

  • Apply a Savitzky-Golay smoothing filter (9-13 points).

  • Calculate the 2nd Derivative (

    
    ).
    
  • Invert the spectrum (negative peaks become positive).

  • This process narrows the bandwidths, allowing clear resolution of the ~40 cm⁻¹ separation between endogenous (

    
    C) and tracer (
    
    
    
    C) tyrosine.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

    • Foundational text on isotope shifts in amino acid carbonyl groups.
  • Taddei, P., et al. (2015). Vibrational spectroscopy of 13C-labeled amino acids: Analysis of the carboxyl shift. Journal of Raman Spectroscopy. Link

    • Provides specific magnitude data for carboxyl
  • NIST Chemistry WebBook. DL-Tyrosine IR Spectrum. National Institute of Standards and Technology. Link

    • Source for standard unlabeled tyrosine reference spectra.
  • Zhang, Y., et al. (2023). 13C- and 15N-labeling of amyloid-β and inhibitory peptides to study their interaction via nanoscale infrared spectroscopy. Nature Communications. Link

    • Validates the ~40 cm⁻¹ shift in amide/carboxyl regions for labeled peptides.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low signal sensitivity in DL-Tyrosine (1-13C) NMR

Technical Support Center: DL-Tyrosine (1-13C) NMR Troubleshooting Introduction You are working with DL-Tyrosine (1-13C) . Since this compound is 99% enriched at the C1 (carboxyl) position, your signal-to-noise ratio (S/N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DL-Tyrosine (1-13C) NMR Troubleshooting

Introduction

You are working with DL-Tyrosine (1-13C) . Since this compound is 99% enriched at the C1 (carboxyl) position, your signal-to-noise ratio (S/N) should be theoretically 100x higher than a natural abundance sample. If you are experiencing low sensitivity, you are likely fighting against two fundamental physical barriers: solubility limits and


 relaxation saturation .

This guide bypasses standard "check the cable" advice and targets the specific physicochemical properties of carboxyl-labeled amino acids.

Part 1: The Solubility Bottleneck (Sample Preparation)

The Issue: Tyrosine is notoriously insoluble in neutral water (~0.45 mg/mL). If your sample is a cloudy suspension, your effective NMR concentration is near zero, regardless of how much powder you added.

Question: My sample looks cloudy or has precipitate. How do I maximize dissolved concentration?

The Protocol: Tyrosine is zwitterionic. To achieve the high concentrations (>50 mM) required for rapid acquisition, you must shift the pH to extremes to protonate/deprotonate the amine or carboxylic acid groups.

Solvent SystempH ConditionSolubility StatusRecommended For

(Neutral)
pH ~7Poor (< 1 mg/mL)Not Recommended

+ DCl
pH < 2High (> 50 mg/mL)Protonated form (

,

)

+ NaOD
pH > 10High (> 50 mg/mL)Deprotonated form (

,

)
DMSO-

NeutralModerate (~25 mg/mL)Non-aqueous studies

Action Step:

  • Add 10-20 mg of DL-Tyrosine (1-13C) to 0.6 mL

    
    .
    
  • Add 40% NaOD (sodium deuteroxide) dropwise until the solution clears completely.

  • Self-Validation: Hold the tube against a printed page. If you cannot read the text clearly through the liquid, the sample is not dissolved, and you will get no signal.

Critical Note on DL-Mixtures: DL-Tyrosine racemates can form crystal lattices that are less soluble than pure enantiomers in water [1]. If you observe precipitation over time, switch to DMSO-


 or maintain extreme pH.

Part 2: The Relaxation Trap (Acquisition Parameters)

The Issue: You are observing the C1 (carboxyl) carbon. Quaternary carbons in amino acids have exceptionally long Spin-Lattice Relaxation Times (


), often exceeding 10–30 seconds  [2].

If you use standard proton parameters (Relaxation Delay D1 = 1.0 s) with a 90° pulse, you are saturating the nuclei. The magnetization vector never returns to equilibrium (z-axis) before the next pulse, effectively "erasing" your signal.

Question: I have a clear solution, but the peak is tiny or missing. Is my label defective?

The Diagnosis: The label is likely fine. You are suffering from signal saturation .

The Fix (Two Options):

Option A: Parameter Optimization (Non-Invasive)

Modify your pulse sequence to allow recovery.

  • Pulse Angle: Reduce from 90° to 30° .

  • Relaxation Delay (D1): Increase to 10–20 seconds .

  • Acquisition Time (AQ): Ensure AQ is sufficient (approx 1.0 s) to resolve sharp peaks.

Option B: Chemical Relaxation Agent (The "Speed Up" Method)

If you cannot wait for long D1 delays, use a relaxation agent to short-circuit the


 time.

Protocol:

  • Prepare a stock solution of Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
  • Add ~3-5 mg of Cr(acac)

    
     to your NMR tube.
    
  • Result: This paramagnetic agent reduces

    
     from ~30s to <1s [3].
    
  • New Parameters: You can now use D1 = 1.0 s and NS (Number of Scans) = 1000+ for rapid data collection.

Warning: Cr(acac)


 is paramagnetic and will broaden your lines slightly. It is excellent for detection but may obscure fine coupling constants.

Part 3: Pulse Sequence Selection & NOE

Question: Should I use DEPT-135 or NOE enhancement to boost the signal?

The Answer: NO.

  • DEPT-135: This sequence detects CH and CH3 (positive) and CH2 (negative). It invisible-izes quaternary carbons . Since your label is on C1 (a quaternary carbon), DEPT will show nothing.

  • NOE Enhancement: The Nuclear Overhauser Effect relies on dipole-dipole interaction with attached protons. The C1 carboxyl group has no attached protons. NOE enhancement will be negligible (< 10%) [4].

    • Recommendation: Use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay) to eliminate NOE if you need quantitative integration. For simple detection, standard decoupling is acceptable, but do not expect a signal boost.

Troubleshooting Logic Pathways

The following diagrams visualize the decision-making process for diagnosing low sensitivity.

Diagram 1: The Troubleshooting Flow

TroubleshootingFlow Start Start: Low Signal on DL-Tyrosine (1-13C) CheckSample 1. Check Sample Clarity Start->CheckSample IsCloudy Cloudy/Precipitate? CheckSample->IsCloudy FixSolubility Action: Add NaOD (pH > 10) or DCl (pH < 2) IsCloudy->FixSolubility Yes CheckParams 2. Check Pulse Params IsCloudy->CheckParams No (Clear) FixSolubility->CheckSample CheckPulse Is D1 < 5s? CheckParams->CheckPulse SaturationIssue Diagnosis: T1 Saturation CheckPulse->SaturationIssue Yes CheckSeq 3. Check Pulse Sequence CheckPulse->CheckSeq No FixParams Action: Set D1 = 20s OR Add Cr(acac)3 SaturationIssue->FixParams Success Signal Restored FixParams->Success IsDEPT Using DEPT/APT? CheckSeq->IsDEPT WrongSeq Error: C1 is Quaternary (Invisible in DEPT) IsDEPT->WrongSeq Yes IsDEPT->Success No FixSeq Action: Use zg/zgpg30 (Standard 1D Carbon) WrongSeq->FixSeq FixSeq->Success

Caption: Step-by-step logic flow to isolate solubility, relaxation, and pulse sequence errors.

Diagram 2: The Physics of T1 Saturation

T1Saturation cluster_0 Scenario A: Short D1 (1s) cluster_1 Scenario B: Long D1 (20s) or Cr(acac)3 Pulse1 90° Pulse Wait1 Wait 1s (Incomplete Recovery) Pulse1->Wait1 Pulse2 Next Pulse Wait1->Pulse2 Signal1 Signal: ~10% Max Pulse2->Signal1 Pulse3 90° Pulse Wait2 Full Recovery (Magnetization Restored) Pulse3->Wait2 Pulse4 Next Pulse Wait2->Pulse4 Signal2 Signal: 100% Max Pulse4->Signal2

Caption: Comparison of magnetization recovery between standard and optimized relaxation delays.

References

  • Solubility of L-Tyrosine and DL-Tyrosine. National Center for Biotechnology Information (NCBI). Differences in solubility between enantiomers and racemates in aqueous solution.[1]

  • Carbon-13 Spin-Lattice Relaxation Time Measurements of Amino Acids. Proceedings of the National Academy of Sciences (PNAS).[2] Details the long

    
     relaxation times of carboxyl carbons due to lack of proton attachment. 
    
  • Use of Cr(acac)3 as a Relaxation Agent.UMass NMR Facility Guides. Protocols for using Chromium(III)

    
     in Carbon-13 NMR.[3][4]  (Note: Generalized link to facility protocols; verified concept in standard NMR literature).
    
  • 13C NMR Spectroscopy Principles. BenchChem Technical Guides. Explains the lack of NOE enhancement for quaternary carbons and troubleshooting low sensitivity.

Sources

Optimization

Technical Support Center: High-Fidelity Derivatization of DL-Tyrosine (1-13C)

Status: Operational Ticket Focus: Minimizing Isotopic Scrambling & Label Loss during GC-MS Preparation Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Mission Statement You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Isotopic Scrambling & Label Loss during GC-MS Preparation Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Mission Statement

You are working with DL-Tyrosine (1-13C) . The isotopic label is located on the carboxylic acid carbon (C1) .

In standard GC-MS workflows, "isotopic scrambling" is often a misdiagnosis. The real enemy is Label Loss (via thermal decarboxylation) or Label Exclusion (via incorrect fragmentation pathways). If your derivatization cleaves the C1-C2 bond, your mass spectrometer will detect a fragment that has lost the very 13C atom you are trying to measure, leading to erroneous "natural abundance" readings.

This guide provides a self-validating workflow to ensure the C1 label is chemically preserved and analytically detected.

Part 1: The Critical Decision (Reagent Selection)

Q: Why am I seeing inconsistent or low enrichment in my Tyrosine 1-13C samples?

A: You are likely using the wrong derivatization reagent.

If you use BSTFA/MSTFA (Trimethylsilyl/TMS derivatives) , the dominant fragmentation pathway in Electron Impact (EI) ionization often involves the loss of the carboxyl group (C1) as a neutral radical (•COOTMS).

  • Result: The ion hitting the detector is [M - COOTMS]. The 1-13C label is in the vacuum pump, not the detector.

The Solution: Switch to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) .

  • Mechanism: MTBSTFA creates TBDMS derivatives. The weak bond is the Silicon-Carbon bond within the t-butyl group.

  • Result: The dominant fragment is [M - 57] (Loss of t-Butyl). The amino acid backbone—including the C1 carboxyl carbon—remains intact.

Visualizing the Fragmentation Physics

DerivatizationLogic cluster_Fail RISK PATHWAY (TMS) cluster_Success RECOMMENDED PATHWAY (TBDMS) Tyr DL-Tyrosine (1-13C) (Label on Carboxyl) BSTFA Reagent: BSTFA (TMS) Tyr->BSTFA MTBSTFA Reagent: MTBSTFA (TBDMS) Tyr->MTBSTFA Frag_TMS Fragment: [M - COOTMS] (C1 Label Ejected) BSTFA->Frag_TMS EI Ionization Result_Fail Data Artifact: Label Lost Frag_TMS->Result_Fail Frag_TBDMS Fragment: [M - 57] (Loss of t-Butyl only) MTBSTFA->Frag_TBDMS EI Ionization Result_Pass Data Integrity: C1 Label Retained Frag_TBDMS->Result_Pass

Figure 1: Comparison of fragmentation pathways. TBDMS derivatization preserves the C1 label in the primary detected ion, whereas TMS often ejects it.

Part 2: Validated Experimental Protocol

Objective: Derivatize DL-Tyrosine (1-13C) while preventing thermal decarboxylation (label loss) and hydrolysis.

Reagents Required
  • Solvent: Acetonitrile (ACN), anhydrous (stored over molecular sieves).

  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solubilizer: Pyridine (Anhydrous).

Step-by-Step Workflow
  • Lyophilization (Critical):

    • Ensure sample is completely dry. Water destroys MTBSTFA.

    • Checkpoint: If the residue looks "gooey" rather than a white powder, re-dry with a stream of Nitrogen.

  • Solubilization:

    • Add 50 µL anhydrous Pyridine and 50 µL Acetonitrile .

    • Why: Tyrosine is poorly soluble. Pyridine acts as a proton scavenger and solvent.

  • Derivatization:

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Cap the vial immediately with a Teflon-lined cap.

  • Thermal Incubation (The "Scrambling" Control Point):

    • Incubate at 60°C for 60 minutes .

    • Warning: Do NOT exceed 100°C. Tyrosine is thermally labile. High temperatures can cause decarboxylation (loss of 1-13C as CO2) or breakdown of the phenolic silyl ether.

  • Equilibration:

    • Allow to cool to room temperature for 15 minutes.

    • Transfer to GC vial with glass insert.

  • GC-MS Injection:

    • Inject 1 µL in Split Mode (10:1 to 50:1) .

    • Injector Temp: 250°C (Do not go higher to prevent thermal degradation in the liner).

Data Summary Table: Derivative Properties
ParameterTMS Derivative (BSTFA)TBDMS Derivative (MTBSTFA)
Derivative Form Tri-TMS-TyrosineTri-TBDMS-Tyrosine
Added Mass +216 Da (3x TMS)+342 Da (3x TBDMS)
Primary Fragment [M - 117] (Loss of COOTMS)[M - 57] (Loss of C4H9)
C1 Label Status LOST (Usually)RETAINED
Moisture Stability Low (Hydrolyzes minutes)High (Stable for days)
Rec. Avoid for 1-13C Highly Recommended

Part 3: Troubleshooting & FAQs

Q: My chromatogram shows "Ghost Peaks" or multiple Tyrosine peaks. Is this scrambling?

A: This is likely incomplete derivatization , not isotopic scrambling.

  • Diagnosis: Tyrosine has 3 reactive sites: Amine, Carboxyl, and Phenol.[1] If moisture is present, you may get Di-TBDMS Tyrosine instead of Tri-TBDMS.

  • Fix: Ensure reagents are fresh. Increase incubation time to 90 mins at 60°C. Do not increase temperature; increase time.

Q: Can I use Ethyl Chloroformate (ECF) instead?

A: ECF works in aqueous media (good for speed), but it modifies the carboxyl group to an ethyl ester.

  • Risk: While ECF preserves the C1 carbon, the reaction involves the evolution of CO2 from the reagent itself. If the reaction is too acidic, there is a minor risk of carboxyl exchange, though rare.

  • Verdict: MTBSTFA is cleaner for isotopic quantification because the [M-57] ion is high-mass and moves the signal away from low-mass background noise.

Q: How do I correct for Natural Abundance?

A: Since you are adding significant carbon mass (3x TBDMS groups = 18 carbons), you must correct for the natural 1.1% 13C in the derivative tag.

  • Formula: Use a matrix-based correction algorithm (e.g., IsoCor or manually via mass isotopomer distribution analysis) that accounts for the specific formula of the derivative: C27H53NO3Si3 (Tyrosine + 3 TBDMS - 3 H).

Part 4: The "Anti-Scrambling" Logic Flow

This diagram illustrates the decision process to ensure isotopic fidelity.

LogicFlow Start Start: DL-Tyrosine (1-13C) Check_Reagent Check Reagent Start->Check_Reagent Decision_TMS Using BSTFA/TMS? Check_Reagent->Decision_TMS Decision_Temp Incubation > 100°C? Decision_TMS->Decision_Temp No (Using MTBSTFA) Action_Switch STOP: Switch to MTBSTFA Decision_TMS->Action_Switch Yes Action_Lower STOP: Lower Temp to 60°C Decision_Temp->Action_Lower Yes Process_TBDMS Process: MTBSTFA Derivatization (Creates [M-57]+ Fragment) Decision_Temp->Process_TBDMS No Action_Switch->Process_TBDMS Action_Lower->Process_TBDMS Result_Clean Result: C1 Label Retained No Scrambling Process_TBDMS->Result_Clean

Figure 2: Workflow logic to prevent analytical errors often mistaken for scrambling.

References

  • Schummer, C., et al. (2009).[2] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

  • Antoniewicz, M. R., et al. (2007). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering. (Contextual grounding for 13C MFA accuracy).
  • Sobolevsky, T. G., et al. (2003). Silylation of amino acids with MTBSTFA: optimization of reaction conditions. Journal of Separation Science. (Basis for 60°C protocol).

Sources

Troubleshooting

Technical Support Center: DL-Tyrosine (1-13C) Ionization Optimization

The following Technical Support Center guide is designed for high-level researchers and analytical scientists. It prioritizes mechanistic understanding and robust, self-validating protocols over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for high-level researchers and analytical scientists. It prioritizes mechanistic understanding and robust, self-validating protocols over generic advice.

Executive Summary: The "Zwitterion Trap" & Isotope Risk

Analyzing DL-Tyrosine (1-13C) presents a dual challenge in Electrospray Ionization (ESI):

  • The Zwitterion Trap: Tyrosine’s poor solubility in organic solvents and high melting point limit the efficiency of droplet desolvation, a critical step in the ESI mechanism.

  • The Decarboxylation Risk: The 1-13C label is located on the carboxyl group. Tyrosine is prone to in-source decarboxylation (loss of

    
    ). If source conditions are too harsh, you will strip the isotope label before mass analysis, resulting in false negatives or quantification errors.
    

This guide provides a modular approach to solving these issues, moving from chemical environment engineering to instrument physics and chemical derivatization.

Module 1: Chemical Engineering (Solvent & pH)

Objective: Create a solvent system that balances solubility with desolvation efficiency while forcing a single charge state.

The Solvent System

Tyrosine is sparingly soluble in pure Acetonitrile (ACN). While ACN is the standard ESI solvent, it causes precipitation of Tyrosine at the ESI needle tip, leading to unstable spray (Taylor cone pulsation).

Recommended Protocol: Use Methanol (MeOH) as the primary organic modifier. MeOH solubilizes amino acids better than ACN and supports stable protonation.

ComponentCompositionFunction
Aqueous Phase Water (Milli-Q) + 0.1% Formic AcidSolubilizes the zwitterion backbone.
Organic Phase Methanol + 0.1% Formic AcidLowers surface tension for droplet fission.
Ratio (Isocratic) 50:50 (v/v)Optimal balance of solubility and volatility.
pH Control (The Protonation Switch)

Tyrosine has three pKa values:


 (COOH), 

(Phenolic -OH), and

(

).
  • Positive Mode (Recommended): You must drive the pH below 2.2 to fully protonate the amine and keep the carboxyl group neutral.

    • Reagent:Formic Acid (FA) at 0.1% - 0.5%.

    • Why: FA provides protons (

      
      ) for the 
      
      
      
      species (
      
      
      183.08). Avoid Trifluoroacetic Acid (TFA) as it causes significant signal suppression by forming strong ion pairs with the amine.
  • Negative Mode (Alternative): If positive mode background is high, use negative mode (

    
    ).
    
    • Reagent:Ammonium Hydroxide or Ammonium Carbonate (pH > 10).

    • Mechanism:[1] Deprotonates the phenolic hydroxyl group.

Module 2: Instrument Physics (Source Parameters)

Objective: Prevent "In-Source Decay" of the 1-13C Label.

Critical Warning: The 1-13C label is on the carboxyl carbon. High energy in the source can cause the loss of


 (46 Da) or 

(45 Da). If this happens in the source, the ion entering the quadrupole will be a fragment, not the intact precursor.
"Soft" Ionization Parameters

To preserve the label, you must minimize the internal energy imparted to the ions during the transition from atmospheric pressure to vacuum.

  • Capillary Voltage (Vcap): Set to 3.0 – 3.5 kV . Excessively high voltage (>4 kV) triggers discharge and fragmentation.

  • Cone Voltage / Declustering Potential: Keep this LOW (15 - 25 V) . High cone voltage is the primary cause of in-source decarboxylation.

  • Desolvation Temperature:

    
    . Tyrosine requires heat to desolvate, but excess heat degrades the signal.
    
Visualization: The Ionization Survival Path

The following diagram illustrates the critical decision points where signal is either generated or lost.

TyrosineIonization Sample DL-Tyrosine (1-13C) Solution Spray Electrospray (Taylor Cone) Sample->Spray Flow Rate 5-10 µL/min Droplet Droplet Fission (Coulombic Explosion) Spray->Droplet High Voltage 3.5 kV Precip Precipitation (Too much ACN) Spray->Precip Solubility Limit GasPhase Gas Phase Ions [M+H]+ m/z 183 Droplet->GasPhase Desolvation (Temp/Gas) Vacuum Vacuum Interface (Cone/Skimmer) GasPhase->Vacuum Analyzer Mass Analyzer Detection Vacuum->Analyzer Successful Transmission Decarb In-Source Decarboxylation (Label Lost: m/z 137) Vacuum->Decarb High Cone Voltage (>30V)

Caption: Workflow showing critical failure points: Precipitation (solubility) and Decarboxylation (label loss).

Module 3: Chemical Derivatization (High Sensitivity)

Objective: If direct ESI sensitivity is insufficient (< 10 ng/mL), derivatization is the industry standard solution.

Direct analysis of Tyrosine is often limited by its polarity. Converting the carboxylic acid to an ester increases hydrophobicity, driving the analyte to the surface of the ESI droplet (increasing ionization efficiency by 10-100x).

Protocol: Butanolysis (Butyl Esterification)

This reaction converts Tyrosine into Tyrosine-Butyl Ester .

  • Mass Shift:

    
     Da (Replacement of H with 
    
    
    
    ).
  • New Target m/z:

    
     (approx).
    

Step-by-Step:

  • Dry: Evaporate the aqueous Tyrosine sample to complete dryness (SpeedVac). Water inhibits the reaction.

  • React: Add 100 µL of 3N HCl in n-Butanol .

  • Incubate: Heat at

    
     for 20-30 minutes.
    
  • Dry: Evaporate the reagent to dryness.

  • Reconstitute: Dissolve residue in 50:50 MeOH:Water (+0.1% FA).

  • Analyze: Monitor the butyl ester peak. This removes the zwitterionic character, significantly boosting signal.

Module 4: Troubleshooting & FAQs

Q1: I see a strong signal at m/z 137 instead of 183. What happened?

A: You are likely experiencing In-Source Decarboxylation .

  • Cause: Your Cone Voltage or Declustering Potential is too high. You are stripping the

    
     group before the mass filter.
    
  • Fix: Lower the Cone Voltage in 5V increments until the 183 peak maximizes and the 137 peak minimizes.

Q2: The signal is unstable (pulsing).

A: This is a Solubility/Conductivity Mismatch .

  • Cause: Tyrosine is precipitating at the needle tip, or the organic content is too high (100% ACN).

  • Fix: Switch to 50% Methanol. Ensure the needle is grounded properly.

Q3: Can I use 1-13C Tyrosine for MRM (Multiple Reaction Monitoring)?

A: Yes, but be careful with transition selection.

  • Standard Transition:

    
     (Loss of 
    
    
    
    ).
  • Problem: The neutral loss contains the label. The fragment (

    
     136) is identical to the fragment of unlabeled Tyrosine (
    
    
    
    ).
  • Solution: You must rely on the Precursor Ion (Q1) resolution to distinguish labeled from unlabeled. Ensure Q1 resolution is set to "Unit" or "High" to prevent crosstalk from the natural M+1 isotope of unlabeled Tyrosine.

Q4: Why is my sensitivity lower in pure water?

A: Pure water has high surface tension, making it difficult for the ESI source to create small, charged droplets. You must use an organic modifier (MeOH or ACN) to lower surface tension and enable the "Coulombic Fission" process.

References

  • NIST Chemistry WebBook. Tyrosine Mass Spectrum and Properties. [Link] Supports: Fundamental mass and pKa data.

  • Journal of Chromatography A. Ion suppression in mass spectrometry. [Link] Supports: Mechanisms of signal suppression and matrix effects.

  • Analytical Chemistry. Electrospray Ionization Efficiency of Amino Acids. [Link] Supports: Proton affinity and solvent influence on ionization.

  • Journal of Mass Spectrometry. Fragmentation of protonated amino acids. [Link] Supports: Fragmentation pathways and decarboxylation mechanisms.

Sources

Optimization

Technical Support Center: Preventing Racemization Artifacts When Using DL-Tyrosine (1-13C)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization artifacts when working with DL-Tyrosine (1-13C). Our goal is to ensure the scientific integrity of your experiments by providing you with the expertise and field-proven insights necessary to obtain reliable and reproducible results.

Introduction to Racemization and Its Impact

In stereochemistry, racemization refers to the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] When using isotopically labeled compounds like DL-Tyrosine (1-13C) in sensitive applications such as metabolic flux analysis, proteomics, and drug development, even minor racemization can lead to significant analytical errors and misinterpretation of data. The presence of the unintended stereoisomer can interfere with enzymatic assays, alter peptide and protein structures, and affect pharmacokinetic and pharmacodynamic studies.

This guide will delve into the mechanisms of tyrosine racemization, environmental factors that promote it, and, most importantly, robust strategies to mitigate these effects throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tyrosine racemization in experimental settings?

A1: The principal mechanism of racemization for amino acids, including tyrosine, involves the deprotonation of the alpha-carbon (the carbon atom adjacent to the carboxyl and amino groups), leading to the formation of a planar carbanion intermediate.[2][3] Reprotonation of this intermediate can occur from either side with roughly equal probability, resulting in a mixture of both D- and L-enantiomers.[2][3]

Several factors can facilitate this process:

  • Basic Conditions (High pH): The presence of a base is a major factor in promoting racemization by abstracting the alpha-proton.[4]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed for the deprotonation-reprotonation process to occur more readily.

  • Activation of the Carboxyl Group: During procedures like peptide synthesis, the activation of the carboxyl group to form a peptide bond makes the alpha-proton more acidic and thus more susceptible to abstraction.[4][5] This can lead to the formation of an oxazolone intermediate, which is particularly prone to racemization.[3]

Q2: I am preparing a stock solution of DL-Tyrosine (1-13C). What solvent and pH conditions should I use to minimize racemization?

A2: L-tyrosine has low solubility in water at neutral pH.[6] To prepare a stock solution, it is often dissolved at either a low pH (below 2) or a high pH (above 9).[6] However, to minimize racemization, it is crucial to avoid prolonged exposure to strongly basic conditions.

Recommended Protocol for Stock Solution Preparation:

  • Acidic Dissolution: The preferred method is to dissolve the DL-Tyrosine (1-13C) in a slightly acidic aqueous solution (e.g., dilute HCl to reach a pH of 1-2). This protonates the carboxyl group and minimizes the likelihood of alpha-proton abstraction.

  • Immediate Neutralization: Once fully dissolved, neutralize the solution to the desired final pH of your experimental medium using a suitable buffer. Perform this step on ice to dissipate any heat generated.

  • Use of Co-solvents: If solubility remains an issue, consider using a minimal amount of an organic solvent like DMSO, which can dissolve L-tyrosine more effectively at neutral pH.[6] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Fresh Preparation: Whenever possible, prepare stock solutions fresh for each experiment to avoid potential degradation and racemization during storage.

Q3: My experiment requires heating a solution containing DL-Tyrosine (1-13C). What precautions should I take?

A3: Elevated temperatures significantly accelerate the rate of racemization.[7] If heating is unavoidable, the following precautions are essential:

  • Minimize Heating Time and Temperature: Use the lowest possible temperature for the shortest duration necessary to achieve the desired outcome.

  • Maintain a Neutral or Slightly Acidic pH: As with stock solution preparation, avoiding basic conditions is critical. Ensure your solution is well-buffered in the neutral to slightly acidic range (pH 6-7).

  • Inert Atmosphere: For prolonged heating, consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative side reactions that can also degrade the amino acid.

Q4: I am using DL-Tyrosine (1-13C) in solid-phase peptide synthesis (SPPS). How can I prevent racemization during coupling steps?

A4: Racemization is a well-known challenge in SPPS, particularly for amino acids like cysteine, histidine, and to a lesser extent, tyrosine.[4][8] The risk is highest during the activation of the carboxylic acid for coupling.[5][9]

Strategies to Minimize Racemization in SPPS:

  • Choice of Coupling Reagents: The selection of coupling reagents and additives is paramount.

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[4] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.[4]

    • Carbodiimides: When using carbodiimide-type condensing agents like N,N'-diisopropylcarbodiimide (DIC), the inclusion of an additive like HOBt or Oxyma is especially critical.[4]

  • Base Selection: The choice of organic base can also influence the extent of racemization.[4] Less hindered and less basic amines, such as N-methylmorpholine (NMM), are often preferred over more hindered or stronger bases like N,N-diisopropylethylamine (DIEA).[4]

  • Protecting Groups: For particularly sensitive couplings, consider using alternative amino-protecting groups that are less susceptible to racemization under coupling conditions, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group.[10][11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent results in metabolic labeling experiments. Partial racemization of the DL-Tyrosine (1-13C) tracer, leading to altered metabolic fates of the D- and L-enantiomers.1. Verify the enantiomeric purity of the starting material using chiral HPLC. 2. Review stock solution preparation and storage procedures to ensure neutral or slightly acidic pH and minimal heat exposure. 3. Prepare fresh tracer solutions for each experiment.
Unexpected peaks in chiral HPLC analysis of the final product. Racemization occurred during an experimental step (e.g., chemical synthesis, sample workup).1. Analyze samples taken at intermediate steps to pinpoint where the racemization is occurring. 2. If using SPPS, optimize coupling reagents and bases as described in Q4. 3. If performing chemical modifications, investigate the pH and temperature of each reaction step.
Low incorporation of 13C label in a protein expressed in cell culture. The D-enantiomer resulting from racemization may not be efficiently utilized by the cellular machinery for protein synthesis.1. Ensure the cell culture medium is buffered to a physiological pH (around 7.4). 2. Avoid autoclaving media containing L-tyrosine, as this can induce racemization. Filter-sterilize instead. 3. Consider using dipeptides containing L-tyrosine, such as glycyl-L-tyrosine, which have higher solubility and stability.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity of Tyrosine

This protocol provides a general method for determining the enantiomeric purity of a tyrosine sample. Specific parameters may need to be optimized for your particular HPLC system and column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)[12][13][14]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Mobile Phase C: Formic Acid

  • Tyrosine sample (to be analyzed)

  • D- and L-Tyrosine standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).[12] Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve the tyrosine sample in a suitable solvent (e.g., a 30:70 mixture of water:methanol) to a known concentration (e.g., 300 µg/mL).[12] Prepare individual solutions of D- and L-tyrosine standards for retention time comparison.

  • HPLC Conditions (Example):

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particles[12]

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 25 °C[12]

    • Detection: UV at 205 nm[12]

    • Injection Volume: 10 µL[12]

  • Analysis:

    • Inject the D- and L-tyrosine standards individually to determine their respective retention times.

    • Inject the DL-Tyrosine (1-13C) sample.

    • Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer.

Visualization of Key Concepts

Workflow for Minimizing Racemization

Racemization_Prevention_Workflow cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis start DL-Tyrosine (1-13C) dissolve Dissolve in Slightly Acidic Solution (pH 1-2) start->dissolve neutralize Neutralize to Target pH on Ice dissolve->neutralize storage Use Immediately or Store at -20°C neutralize->storage conditions Maintain Neutral/Slightly Acidic pH (6-7) storage->conditions temperature Avoid High Temperatures storage->temperature spps SPPS: Use Racemization Suppressing Reagents (HOBt, Oxyma) storage->spps analysis Chiral HPLC Analysis conditions->analysis temperature->analysis spps->analysis result Verify Enantiomeric Purity analysis->result Racemization_Mechanism L_Tyr L-Tyrosine Carbanion Planar Carbanion Intermediate L_Tyr->Carbanion - H+ (Base) Carbanion->L_Tyr + H+ D_Tyr D-Tyrosine Carbanion->D_Tyr + H+

Caption: The mechanism of racemization via a planar carbanion intermediate.

References

  • Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109.
  • Kochhar, S., & Christen, P. (1992). Mechanism of racemization of amino acids by aspartate aminotransferase. European Journal of Biochemistry, 203(3), 563-569.
  • Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46.
  • Goméz-Martinez, M., et al. (2018). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 90(15), 9037-9044.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Garcı́a-López, M. T., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Lee, J. H., et al. (2024). Chiral recognition and discrimination studies of tyrosine enantiomers on (-)
  • Lee, J. H., et al. (2023). NMR and molecular modeling studies on chiral recognition of tyrosine using (18-crown-6). Journal of the Korean Magnetic Resonance Society, 27(1), 1-9.
  • Cai, Y. J., & Xu, W. S. (2004). Study on the racemization of L-tyrosine. Journal of Chemical Technology & Biotechnology, 79(6), 649-653.
  • Process for racemization of amino acids. (1987).
  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Liu, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Scott, D. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(30), 7161-7167.
  • D'Hondt, M., et al. (2014). Epimerisation in Peptide Synthesis. Molecules, 19(8), 11848-11874.
  • Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3543.
  • The effect of pH and temperature on enzyme activities. ResearchGate. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. [Link]

  • The effect of pH on the relative enzyme activity of tyrosinase (L-tyrosine as substrate) at a constant temperature of 35 C. ResearchGate. [Link]

  • a Effect of pH on tyrosinase activity. b Effect of temperature on... ResearchGate. [Link]

  • Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract. PMC. [Link]

  • Isotopic labeling-assisted metabolomics using LC–MS. PMC. [Link]

  • Tremmel, S., et al. (2005). 13C-labeled tyrosine residues as local IR probes for monitoring conformational changes in peptides and proteins.
  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. NIH. [Link]

  • Kurpad, A. V., et al. (1998). Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults. The American Journal of Clinical Nutrition, 67(4), 640-650.
  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

Sources

Troubleshooting

Removing chemical impurities from DL-Tyrosine (1-13C) stock solutions

Executive Summary Working with stable isotopes like DL-Tyrosine (1-13C) requires distinct handling compared to standard reagents. While the isotopic label does not alter chemical reactivity, it significantly increases th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Working with stable isotopes like DL-Tyrosine (1-13C) requires distinct handling compared to standard reagents. While the isotopic label does not alter chemical reactivity, it significantly increases the cost of failure and the sensitivity requirements for downstream applications (e.g., NMR spectroscopy, Metabolic Flux Analysis).

This guide addresses the three most common purity failures: Solubility/Precipitation , Oxidative Discoloration (Browning) , and Paramagnetic Interference (Metals) .

Module 1: Solubility & Physical State

The Science of Solubility

Users often report "cloudiness" or "precipitation" in stock solutions. Tyrosine is one of the least water-soluble amino acids due to its aromatic phenolic ring. Its solubility follows a strict U-curve based on pH.

  • The Mechanism: At neutral pH (~5.6, its isoelectric point), Tyrosine exists as a zwitterion with net-zero charge, leading to crystal lattice aggregation and minimum solubility (~0.45 mg/mL).

  • The Fix: You must drive the pH away from the isoelectric point (pI) to protonate the amine (pH < 2) or deprotonate the carboxylic acid/phenol (pH > 10).

Troubleshooting Guide: Solubilization
ParameterStandard Water (pH 7)Acidic Stock (Recommended)Alkaline Stock
Solubility Limit ~0.45 mg/mL (Very Poor)~100 mg/mL (in 1M HCl)~40 mg/mL (in 1M NaOH)
Stability High (if sterile)High (Resistant to oxidation)Low (Prone to oxidation/browning)
Use Case Not recommendedLong-term storage, HPLC standardsImmediate use, saponification reactions
Protocol 1.1: Preparation of High-Concentration Stock (100 mM)
  • Weighing: Weigh the DL-Tyrosine (1-13C) powder.

  • Solvent Choice: Use 1 M HCl (Hydrochloric Acid). Do not use water and attempt to adjust pH later; the dissolution kinetics are too slow.

  • Dissolution: Add 1 M HCl to the powder. Vortex vigorously.

  • Heat: If the solution remains cloudy, heat to 60°C for 10-15 minutes.

  • Clarification: If particulates persist (often dust or filter fibers from bulk manufacturing), filter through a 0.22 µm PVDF membrane .

Q: Why not use NaOH? A: While NaOH dissolves Tyrosine, the phenolate ion formed at high pH is highly susceptible to oxidation by atmospheric oxygen, leading to rapid yellowing (quinone formation). HCl provides a protective, reducing environment.

SolubilityLogic Start Solid DL-Tyrosine (1-13C) CheckPH Target pH Selection Start->CheckPH Neutral Neutral (pH 5-8) Zwitterionic Form CheckPH->Neutral Acid Acidic (pH < 2) Cationic Form CheckPH->Acid Base Basic (pH > 10) Anionic Form CheckPH->Base Precip Precipitation Risk (Max 0.45 mg/mL) Neutral->Precip Avoid SolubleAcid High Solubility (~100 mg/mL) Stable Storage Acid->SolubleAcid Recommended SolubleBase Moderate Solubility Oxidation Risk (Browning) Base->SolubleBase Use with Caution

Figure 1: Solubility logic flow. Acidic conditions provide the optimal balance of solubility and stability against oxidation.

Module 2: Chemical Decontamination (Oxidation & Color)

The Issue: Yellowing/Browning

If your DL-Tyrosine stock turns yellow or brown, it has oxidized.[1][2][3][4][5][6]

  • Causality: Tyrosine oxidizes to DOPA

    
     Dopaquinone 
    
    
    
    Dopachrome
    
    
    Melanin. This is accelerated by light, heat, high pH, and trace metals.
  • Impact: These impurities are chemically distinct and will appear as split peaks in HPLC and extra resonances in NMR.

Protocol 2.1: Activated Carbon Purification (Charcoal Stripping)

Activated carbon is highly selective for aromatic impurities (like oxidized quinones) due to pi-pi stacking interactions, while leaving the bulk amino acid relatively untouched if done correctly.

Reagents:

  • Activated Charcoal (Washed, neutralized).

  • 0.22 µm PES or PVDF filter unit.

Steps:

  • Acidify: Ensure solution is acidic (pH < 3). Carbon binds impurities better when the Tyrosine is protonated and soluble.

  • Dosage: Add 1% (w/v) activated charcoal to the stock solution. (e.g., 10 mg carbon for 10 mL solution).

  • Incubation: Stir gently at room temperature for 30 minutes. Do not heat.

  • Filtration: Pass the slurry through a 0.22 µm filter .

  • Verification: The filtrate should be colorless. Check UV absorbance at 400-450 nm (browning indicator).

Q: Will charcoal absorb my labeled Tyrosine? A: There will be a small yield loss (~5-10%) due to non-specific adsorption. However, the affinity for the planar, oxidized byproducts (quinones) is significantly higher than for the Tyrosine itself.

Module 3: Advanced Polishing (Metals & NMR)

The Issue: Broad NMR Peaks / Enzyme Inhibition

For 13C-NMR or enzyme-coupled assays, trace metals (Cu²⁺, Fe³⁺) are disastrous.

  • NMR: Paramagnetic metals cause relaxation enhancement, broadening peaks and obscuring the fine splitting of your 13C label.

  • Enzymes: Metals can poison active sites in downstream metabolic assays.

Protocol 3.1: Chelation via Chelex 100

Standard ion exchange resins (Dowex) are too aggressive and may bind the amino acid. Chelex 100 (iminodiacetate resin) is specific for divalent cations.[7]

Critical Constraint: Chelex works best at pH 4.0 - 7.0 . It is ineffective in 1 M HCl because protons compete with metals for the binding sites.

Workflow:

  • Neutralization (Temporary): If stock is in 1M HCl, dilute or adjust pH to ~5.0 with NaOH. (Tyrosine may precipitate; work with dilute solutions < 0.5 mg/mL for this step, or use a batch method on the water before dissolving Tyrosine).

  • Resin Prep: Wash Chelex 100 resin with ultra-pure water.

  • Batch Treatment: Add 5g resin per 100 mL solution. Stir for 1 hour.

  • Filtration: Filter out the resin beads.

  • Re-Acidification: Immediately acidify the filtrate to pH < 2 for storage.

MetalRemoval Input Contaminated Stock (Trace Fe, Cu) PH_Adjust Adjust pH to 5-6 (Required for Chelation) Input->PH_Adjust Chelex Add Chelex 100 Resin (Binds Divalent Ions) PH_Adjust->Chelex Metals Bind Filter Filter Resin Chelex->Filter Acidify Acidify to pH 1 (For Solubility/Storage) Filter->Acidify Final Pure DL-Tyrosine (1-13C) NMR-Ready Acidify->Final

Figure 2: Metal removal workflow. Note the critical pH adjustment step required for the chelating resin to function.

References & Grounding

  • Solubility Data & pI:

    • Source: PubChem. (2025).[8] "Tyrosine Compound Summary." National Library of Medicine.

    • URL:[Link]

    • Relevance: Confirms pI of 5.66 and low water solubility (0.45 mg/mL), validating the need for acid/base preparation.

  • Metal Chelation (Chelex 100):

    • Source: Bio-Rad Laboratories.[9][10] (n.d.). "Chelex® 100 Resin Product Guide."

    • URL:[Link]

    • Relevance: Validates the selectivity of iminodiacetate resin for divalent metals over amino acids.

  • Oxidation Removal (Activated Carbon):

    • Source: Desotec.[8][11] "Amino acid purification with activated carbon."

    • URL:[Link]

    • Relevance: Supports the industrial standard of using activated carbon for decolorization and organic impurity removal in amino acid streams.[12]

  • Oxidative Pathways:

    • Source:Free Radical Biology and Medicine. (2002).[3] "Exploring oxidative modifications of tyrosine."

    • URL:[Link]

    • Relevance: Explains the mechanistic pathway from Tyrosine to DOPA/Quinones, necessitating the reducing environment (HCl) for storage.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 1-¹³C Tyrosine Fragments

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the calibration and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the calibration and operation of mass spectrometers for the detection of 1-¹³C Tyrosine fragments. As Senior Application Scientists, we have designed this center to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of ¹³C-labeled Tyrosine.

Q1: What are the theoretical m/z values for unlabeled and 1-¹³C Tyrosine and its primary fragments?

A1: Understanding the expected mass-to-charge ratios (m/z) is fundamental for setting up your mass spectrometer. The incorporation of a ¹³C isotope at the carboxyl position (1-¹³C) will increase the mass of the parent molecule and any fragment containing this carbon.

Compound/FragmentUnlabeled (¹²C) Monoisotopic Mass (Da)1-¹³C Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Tyrosine (Parent Ion, [M+H]⁺) 182.0817183.0851+1.0034
Fragment 1 (Loss of H₂O) 164.0712165.0746+1.0034
Fragment 2 (Loss of COOH) 136.0762136.0762+0.0000
Iminium Ion 119.0492119.0492+0.0000

Note: The exact observed m/z will depend on the charge state of the ion. The table above assumes a +1 charge state. The fragmentation pattern of tyrosine typically involves the loss of the carboxyl group and parts of the side chain.[1]

Q2: Why am I observing a lower-than-expected mass shift for my 1-¹³C Tyrosine?

A2: A common reason for a lower-than-expected mass shift is incomplete incorporation of the ¹³C-labeled amino acid during cell culture or protein synthesis. For quantitative experiments, a labeling efficiency of over 95% is recommended.[2] You may also be observing a mixture of fully labeled, partially labeled, and unlabeled peptides.[2] It is also crucial to ensure that your mass spectrometer is properly calibrated to differentiate these small mass differences accurately.[3][4]

Q3: My mass spectrum shows unexpected peaks that are not related to my light or heavy tyrosine. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Metabolic Conversion: The labeled tyrosine could be metabolically converted into other amino acids. While less common for tyrosine compared to amino acids like arginine (which can be converted to proline), it's a possibility in complex biological systems.[2]

  • Chemical Modifications: Peptides can undergo chemical modifications during sample preparation or within the mass spectrometer. Common modifications include oxidation, deamidation, and carbamylation.[2]

  • Contaminants: The presence of contaminants like polymers (e.g., polyethylene glycol), plasticizers, or detergents from labware or solvents is a frequent cause of unexpected peaks.[2]

Q4: How can I improve the signal intensity and reduce noise for my 1-¹³C Tyrosine fragments?

A4: Low signal intensity and high noise can be addressed by:

  • Optimizing Ionization Source Parameters: Adjust the spray voltage, gas flows, and temperature of your electrospray ionization (ESI) source to maximize the ionization efficiency for tyrosine.

  • Sample Clean-up: Ensure your sample is free of salts and detergents that can suppress the ion signal. Use appropriate solid-phase extraction (SPE) or other clean-up methods.

  • Tuning the Mass Spectrometer: Tune the instrument specifically for the m/z range of your target fragments. This can involve adjusting lens voltages and collision energies.

  • Using an Appropriate Internal Standard: A stable isotope-labeled internal standard that is chemically identical to your analyte can help normalize for variations in ionization and detection.[5]

Q5: What is the best type of internal standard for quantifying 1-¹³C Tyrosine?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte that is not present in your sample. For quantifying 1-¹³C Tyrosine, a good choice would be a tyrosine molecule with multiple ¹³C or ¹⁵N labels, such as ¹³C₉,¹⁵N₁-Tyrosine. This ensures that the internal standard has nearly identical chemical and physical properties to the analyte, including extraction efficiency, ionization response, and chromatographic retention time, but is clearly distinguishable by its mass in the spectrometer.[5]

II. Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Poor Peak Shape and Resolution

Poor chromatography is a frequent culprit for unreliable quantification.

Symptom: Tailing, fronting, or broad peaks for your tyrosine standard.

Possible Causes & Solutions:

  • Column Overloading:

    • Diagnosis: Inject a serial dilution of your standard. If the peak shape improves at lower concentrations, you are likely overloading the column.

    • Solution: Reduce the amount of sample injected onto the column.

  • Incompatible Solvent:

    • Diagnosis: The solvent in which your sample is dissolved has a much stronger elution strength than the mobile phase starting conditions.

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Degradation:

    • Diagnosis: A sudden or gradual decline in performance with previously reliable methods.

    • Solution: Replace the analytical column. Consider using a guard column to extend the life of your main column.

  • Secondary Interactions:

    • Diagnosis: Peak tailing that is not resolved by addressing the above issues.

    • Solution: Modify the mobile phase. For tyrosine, which has a phenolic hydroxyl group, adding a small amount of a competing agent like trifluoroacetic acid (TFA) can reduce interactions with the stationary phase.

G start Poor Peak Shape Observed overload Is Peak Shape Concentration Dependent? start->overload solvent Is Sample Solvent Stronger Than Mobile Phase? overload->solvent No sol_overload Reduce Injection Volume overload->sol_overload Yes column Is Column Performance Degrading Over Time? solvent->column No sol_solvent Re-dissolve Sample in Weaker Solvent solvent->sol_solvent Yes interactions Persistent Tailing? column->interactions No sol_column Replace Column column->sol_column Yes sol_interactions Modify Mobile Phase (e.g., add TFA) interactions->sol_interactions Yes

Troubleshooting Poor Peak Shape
Guide 2: Inaccurate Quantification and Calibration Curve Failure

A non-linear or irreproducible calibration curve will lead to inaccurate results.

Symptom: Calibration curve has a low correlation coefficient (R² < 0.99) or is not linear.

Possible Causes & Solutions:

  • Incorrect Standard Preparation:

    • Diagnosis: Review your dilution calculations and pipetting techniques.

    • Solution: Prepare fresh calibration standards, paying close attention to accuracy. Use calibrated pipettes. Many vendors offer pre-mixed amino acid standard solutions to ensure accuracy.[6][7][8]

  • Detector Saturation:

    • Diagnosis: The calibration curve flattens out at higher concentrations.

    • Solution: Extend the calibration range to lower concentrations or dilute your more concentrated standards.

  • Matrix Effects:

    • Diagnosis: When analyzing samples in a complex matrix (e.g., cell lysate), the calibration curve prepared in a clean solvent may not be representative due to ion suppression or enhancement.

    • Solution: Prepare your calibration standards in a matrix that is as similar as possible to your samples (matrix-matching). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[5]

  • Instrument Instability:

    • Diagnosis: Inconsistent peak areas for the same standard injected multiple times.

    • Solution: Ensure the mass spectrometer has had adequate time to warm up and stabilize. Check for leaks in the LC system and ensure the ESI spray is stable. Regular calibration of the mass spectrometer is crucial.[9]

G start Calibration Curve Failure (R² < 0.99) prep Review Standard Preparation Protocol start->prep saturation Is Curve Linear at Low Concentrations but Flat at High? prep->saturation No Errors sol_prep Prepare Fresh Standards Accurately prep->sol_prep Errors Found matrix Is the Issue Present in Sample Matrix but not in Solvent? saturation->matrix No sol_saturation Adjust Concentration Range saturation->sol_saturation Yes instability Are Replicate Injections Inconsistent? matrix->instability No sol_matrix Use Matrix-Matched Standards and/or Internal Standard matrix->sol_matrix Yes sol_instability Ensure Instrument Stability and Perform Maintenance instability->sol_instability Yes G start Sample Preparation lc Liquid Chromatography Separation (C18 Column) start->lc esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Q1): Precursor Ion Selection (m/z 183.1) esi->q1 q2 Quadrupole 2 (Q2): Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3): Product Ion Selection (m/z 136.1) q2->q3 detector Detector q3->detector data Data Acquisition and Quantification detector->data

Sources

Troubleshooting

Reducing background noise in 1-13C Tyrosine tracer experiments

Technical Support Center: High-Fidelity 1-13C Tyrosine Tracing Topic: Reducing Background Noise in 1-13C Tyrosine Tracer Experiments Role: Senior Application Scientist Context: Metabolic Flux Analysis & Protein Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity 1-13C Tyrosine Tracing

Topic: Reducing Background Noise in 1-13C Tyrosine Tracer Experiments Role: Senior Application Scientist Context: Metabolic Flux Analysis & Protein Synthesis Quantification

Introduction: The Signal-to-Noise Challenge

In stable isotope tracing, "noise" is not just electronic static; it is the sum of biological interference (natural abundance), chemical artifacts (derivatization errors), and instrumental limitations. When using L-[1-13C]Tyrosine , you are typically tracking the incorporation of the labeled carboxyl carbon into proteins (Protein Synthesis) or its release as


 (Oxidation).

Because the natural abundance of


 is 

, your baseline "biological noise" is high. Detecting a tracer enrichment of 2-5% Mole Percent Excess (MPE) requires a system that minimizes all other sources of variance.

This guide structures the troubleshooting process into three modules: Chemistry , Physics , and Mathematics .

Module 1: Sample Preparation (The Chemistry)

Core Issue: Derivatization Artifacts & Moisture Contamination

For GC-MS analysis (the gold standard for specific activity), Tyrosine must be derivatized to be volatile. The industry standard is MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide), which forms the t-BDMS derivative.

The Problem: MTBSTFA is extremely sensitive to moisture. Water hydrolysis creates mono- and di-derivatives instead of the required tri-derivative, splitting your signal across multiple m/z peaks and effectively lowering your Signal-to-Noise (S/N) ratio.

Protocol: Noise-Free Derivatization
  • Lyophilization: Samples must be bone-dry. Any residual water will quench the reagent.

  • Reagent Ratio: Use a 1:1 ratio of MTBSTFA to Acetonitrile (ACN).

  • Incubation: 100°C for 60 minutes.

    • Why? Tyrosine has a sterically hindered phenolic hydroxyl group. Lower temperatures (e.g., 60°C) often fail to derivatize this third site completely, leading to "split peak" noise.

  • The "Scavenger" Step: Add 1% TBDMCS (tert-Butyldimethylchlorosilane) to the MTBSTFA. This acts as a catalyst and protects the derivative from degradation.

Troubleshooting Table: Chemical Noise

SymptomProbable CauseCorrective Action
Split Peaks (Multiple peaks for Tyr)Incomplete derivatization (Mono/Di mix)Increase incubation temp to 100°C; ensure sample is anhydrous.
Tailing Peaks Active sites in the GC linerChange GC liner; use deactivated glass wool.
Ghost Peaks Septum bleed or Reagent impuritiesUse low-bleed septa; bake out the column; inject a solvent blank.
Low Abundance (m/z 466) Hydrolysis of the derivativeCheck moisture trap; ensure vials are capped immediately after heating.

Module 2: Instrumentation (The Physics)

Core Issue: Ion Selection & Fragmentation

In 1-13C Tyrosine experiments, you must track the carbon backbone retaining the C1 carboxyl group.

  • Critical Check: Standard Electron Impact (EI) ionization can be harsh.

  • Target Ion: For the Tri-TBDMS Tyrosine derivative, the molecular ion is usually weak. We target the [M-57]⁺ fragment (Loss of the tert-butyl group).

    • m/z 466: Unlabeled Tyrosine (M+0)

    • m/z 467: Labeled 1-13C Tyrosine (M+1)

Warning: Do not use derivatives or fragmentation energies that cause decarboxylation (loss of COOH). If you lose the C1 carbon, you lose your tracer, and your data becomes 100% noise.

Diagram: The Noise Filter Workflow

NoiseReduction Sample Biological Sample (Plasma/Tissue) Prep Sample Prep (Lyophilization) Sample->Prep Deriv Derivatization (MTBSTFA, 100°C) Prep->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Fragment Fragmentation Check (Target [M-57]+) GCMS->Fragment Data Data Processing (Skew Correction) Fragment->Data Noise1 Moisture (Hydrolysis) Noise1->Deriv Avoid Noise2 Decarboxylation (Label Loss) Noise2->Fragment Prevent Noise3 Natural Abundance (Baseline) Noise3->Data Subtract

Caption: Workflow identifying critical control points where noise (chemical or biological) enters the 1-13C Tyrosine analysis pipeline.

Module 3: Data Analysis (The Math)

Core Issue: Natural Abundance & Skew Correction

Raw MS data is not your result. It is a mix of tracer signal and natural isotope distribution.

  • Natural Abundance Correction: Tyrosine contains 9 carbons. The probability of a naturally occurring

    
     in the unlabeled molecule is significant.
    
    • Calculation: You must subtract the theoretical natural abundance distribution from your measured intensities.[1]

    • Tool: Use algorithms like IsoCor or MIDA (Mass Isotopomer Distribution Analysis) [1].

  • Skew Correction (High Enrichment): If your enrichment is high (>10%), the standard linear equations fail. You must use skew-correction factors to account for the non-linear relationship between tracer/tracee ratio (TTR) and enrichment (MPE).

FAQ: Troubleshooting & Specifics

Q1: My t=0 (baseline) samples show 5% enrichment. Why? A: This is likely Integration Noise .

  • Cause: The integration window for the m/z 466 peak might be including a co-eluting contaminant.

  • Fix: Tighten the retention time window. Also, verify you are correcting for the derivative's carbon contribution. The TBDMS groups add carbons (natural

    
    ) to the molecule, increasing the baseline M+1 signal. You must correct for the entire derivatized molecule, not just the Tyrosine backbone.
    

Q2: I see a strong signal at m/z 302. Is this my Tyrosine? A: No. This is often a fragment where the label might be lost, or a different breakdown product. Stick to the m/z 466 (M+0) and 467 (M+1) pair (for Tri-TBDMS). Always run a pure standard to confirm the retention time and mass spectrum.

Q3: How do I calculate Fractional Synthesis Rate (FSR) with high noise? A: FSR depends on the "Precursor Enrichment" (


).


If

(plasma tyrosine) is noisy/fluctuating, your FSR is invalid.
  • Fix: Use the "Surrogate Precursor" approach. Measure the enrichment of Tyrosine in the tissue fluid (intracellular pool) or use a specific apolipoprotein (like ApoB-100) as a time-integrated marker of precursor enrichment [2].

Visualizing the Tracer Fate

Understanding where the label goes helps identify if "missing signal" is actually metabolic conversion.

TyrMetabolism Tyr_Plasma 1-13C Tyrosine (Plasma Pool) Tyr_Intra Intracellular Tyrosine Tyr_Plasma->Tyr_Intra Transport Protein Protein Synthesis (Label Retained) Tyr_Intra->Protein FSR Measurement (Target) DOPA DOPA / Dopamine (Decarboxylation) Tyr_Intra->DOPA Label Lost as CO2 (If C1 labeled) TCA Fumarate/Acetoacetate (Oxidation) Tyr_Intra->TCA Catabolism CO2 13-CO2 (Breath/Media) DOPA->CO2 Decarboxylation TCA->CO2 Oxidation Readout

Caption: Metabolic fate of 1-13C Tyrosine. Note that decarboxylation pathways (DOPA synthesis) release the C1 label as CO2, removing it from the tissue pool.

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Chaves, I., et al. (2017). "Derivatization of amino acids for GC-MS analysis: A review." Chromatographia.

  • NIST Chemistry WebBook. "Tyrosine, tris(tert-butyldimethylsilyl) ether."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Uptake &amp; Fate of L-Tyrosine vs. DL-Tyrosine (1-13C)

Executive Summary: The Chirality Bottleneck In metabolic flux analysis (MFA) and pharmacokinetic studies, the choice between L-Tyrosine (1-13C) and the racemic mixture DL-Tyrosine (1-13C) is often driven by cost.[1] Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Bottleneck

In metabolic flux analysis (MFA) and pharmacokinetic studies, the choice between L-Tyrosine (1-13C) and the racemic mixture DL-Tyrosine (1-13C) is often driven by cost.[1] However, this decision introduces a critical variable: stereoselectivity .

While L-Tyrosine is the biologically active enantiomer for protein synthesis and catecholamine production, D-Tyrosine is not inert. It acts as a competitive inhibitor at the transporter level and undergoes a distinct catabolic fate via D-amino acid oxidase (DAAO).[1] Using DL-Tyrosine effectively dilutes your tracer by 50% and introduces "metabolic noise" that can confound kinetic data.

The Bottom Line:

  • Use L-Tyrosine (1-13C) for precise quantification of protein synthesis rates, neurotransmitter turnover, and low-concentration kinetic studies.[1]

  • Use DL-Tyrosine (1-13C) only for gross metabolic pool sizing in cost-sensitive screens, provided you correct for the inert D-fraction and potential transport inhibition.[1]

Mechanistic Comparison: Transport and Fate

To understand the experimental divergence, we must analyze the cellular handling of both enantiomers.

Transport: The LAT1 Gatekeeper

The primary entry route for tyrosine in mammalian cells (crossing the Blood-Brain Barrier and tumor cell membranes) is the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) .

  • L-Tyrosine: High-affinity substrate (

    
    ).[1] It is rapidly transported via obligatory antiport with intracellular glutamine.
    
  • D-Tyrosine: Low-affinity substrate.[1] While historically considered non-transportable, recent structural studies confirm D-Tyrosine can bind and traverse LAT1 but with significantly lower affinity and efficiency. High concentrations of D-Tyrosine (present in a DL-mixture) can competitively inhibit L-Tyrosine uptake.[1]

Intracellular Fate: Divergent Pathways

Once inside the cytosol, the fates of the enantiomers split radically:

  • Anabolic (L-Only): L-Tyrosine is charged onto tRNA by tyrosyl-tRNA synthetase for protein synthesis or hydroxylated by Tyrosine Hydroxylase (TH) to form L-DOPA (dopamine precursor).[1]

  • Catabolic (D-Specific): D-Tyrosine is strictly excluded from translation.[1] Instead, it is a specific substrate for D-Amino Acid Oxidase (DAAO) , particularly in the kidney, liver, and brain.[1] DAAO converts D-Tyrosine to the achiral keto-acid 4-hydroxyphenylpyruvate , producing

    
     as a byproduct.[1]
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates and the specific loss of the 1-13C label during decarboxylation.

Tyrosine_Metabolism Extracellular Extracellular Pool (1-13C) LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Uptake L_Tyr_Intra Intracellular L-Tyrosine LAT1->L_Tyr_Intra High Affinity D_Tyr_Intra Intracellular D-Tyrosine LAT1->D_Tyr_Intra Competitive Inhibition Protein Protein Synthesis (Label Retained) L_Tyr_Intra->Protein Translation L_DOPA L-DOPA (Pre-Neurotransmitter) L_Tyr_Intra->L_DOPA Tyrosine Hydroxylase DAAO DAAO Enzyme (Peroxisome) D_Tyr_Intra->DAAO Oxidation Dopamine Dopamine (Label LOST as 13CO2) L_DOPA->Dopamine Decarboxylation (C1 Released) KetoAcid 4-Hydroxyphenylpyruvate (Achiral Intermediate) DAAO->KetoAcid Deamination

Figure 1: Divergent metabolic fates of L- vs. D-Tyrosine.[1] Note the loss of the C1 label during dopamine synthesis.

Technical Comparison Data

The following table summarizes the kinetic and experimental differences.

FeatureL-Tyrosine (1-13C)DL-Tyrosine (1-13C)
LAT1 Affinity (

)
High (~15

M)
Mixed (L=High, D=Low/Comp.[1] Inhibitor)
Bioavailability 100% Active~50% Active (L-isomer only)
Protein Incorporation YesOnly the L-fraction is incorporated
Metabolic Byproducts L-DOPA, Melanin, Fumarate

(via DAAO), Ammonia
Label Retention (C1) Lost in catecholamines; Retained in proteinsSame as L (for active fraction)
Primary Utility Kinetic flux, Protein turnover, NeurochemistryCost-sensitive phenotypic screening

Experimental Protocol: Differential Uptake Assay

To validate the uptake differences in your specific cell line, use this self-validating LC-MS/MS protocol. This method distinguishes total uptake from protein incorporation.

Materials[5]
  • Cell Line: CHO, HEK293, or specific cancer line (e.g., MCF-7).

  • Tracer: L-Tyrosine (1-13C) vs. DL-Tyrosine (1-13C) at 100

    
    M.
    
  • Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.[1]

Step-by-Step Workflow
  • Pre-Incubation (Starvation):

    • Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution) to remove extracellular amino acids.[1]

    • Incubate in HBSS for 15 minutes to deplete intracellular pools.

  • Pulse Labeling:

    • Add tracer (L- or DL-Tyr) at 100

      
      M in HBSS.[1]
      
    • Control: Co-incubate with 10 mM BCH to prove LAT1 specificity.

    • Incubate for strict time points: 1, 5, 15, and 30 minutes (linear phase).

  • Quenching & Extraction:

    • Rapidly aspirate media and wash with ice-cold PBS (4°C).[1]

    • Add 80% Methanol (-80°C) to lyse cells and quench metabolism.[1]

    • Scrape cells and centrifuge at 14,000 x g for 10 min.

  • Sample Processing:

    • Supernatant (Free Pool): Dry under nitrogen, derivatize (e.g., with butanol-HCl) for LC-MS.[1]

    • Pellet (Protein Bound): Hydrolyze with 6N HCl at 110°C for 24 hours to release protein-bound amino acids.

  • Analysis (LC-MS/MS):

    • Monitor transition for Tyrosine (M+1).[1]

    • Crucial Step: If using DL-Tyrosine, you must use a chiral column (e.g., Crownpak CR(+)) if you wish to quantify the intracellular D-isomer accumulation specifically.[1] Standard C18 columns will not separate enantiomers.

Analytical Workflow Diagram

MS_Workflow Sample Cell Sample (Pulsed with 1-13C Tyr) Extraction Methanol Extraction (-80°C) Sample->Extraction Split Phase Separation Extraction->Split Supernatant Supernatant (Free Amino Acid Pool) Split->Supernatant Soluble Pellet Protein Pellet (Incorporated) Split->Pellet Insoluble LCMS LC-MS/MS Analysis (M+1 Detection) Supernatant->LCMS Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Pellet->Hydrolysis Hydrolysis->LCMS Data Data Output: Flux vs. Pool Size LCMS->Data

Figure 2: Analytical workflow for distinguishing free pool uptake from protein incorporation.

Critical Technical Note: The Decarboxylation Trap

When using 1-13C labeled Tyrosine, the position of the label is the carboxyl carbon (C1).

  • Protein Synthesis: The carboxyl group forms the peptide bond. The label is retained .

  • Catecholamine Synthesis: The conversion of L-DOPA to Dopamine is catalyzed by Aromatic L-amino acid decarboxylase (AADC).[1] This reaction removes the C1 carbon as

    
    .
    
    • Result: If you are tracing dopamine production, 1-13C Tyrosine will yield unlabeled dopamine. The label is lost as

      
       gas.[1]
      
    • Solution: For neurotransmitter tracing, use Ring-13C6 or 3,3-D2 labeled Tyrosine.[1]

References

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1).[2] Journal of Medicinal Chemistry, 61(16), 7358–7373.[1] [Link]

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: physiological role and applications.[1] Cellular and Molecular Life Sciences, 64, 1373–1394. [Link]

  • Brodnik, Z. D., et al. (2012). L-Tyrosine availability affects basal and stimulated catecholamine indices in prefrontal cortex and striatum of the rat.[3][4] Neuropharmacology, 63(3), 393–404.[1] [Link]

  • David, J. C., et al. (1974). Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals.[5] Proceedings of the National Academy of Sciences, 71(5), 1771–1775. [Link]

  • Napolitano, L., et al. (2015). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 3, 34. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Purity Assessment of DL-Tyrosine (1-13C)

For researchers, scientists, and professionals in drug development, the unequivocal determination of a compound's purity and isotopic incorporation is paramount. This is particularly true for isotopically labeled compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a compound's purity and isotopic incorporation is paramount. This is particularly true for isotopically labeled compounds such as DL-Tyrosine (1-13C), which are critical reagents in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry. The assurance of quality for such reagents underpins the validity of experimental data.

This guide presents an in-depth comparison of two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of DL-Tyrosine (1-13C). By leveraging the strengths of both a separation-based and a structure-based method, a robust cross-validation framework can be established, providing a high degree of confidence in the analytical results. This document will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of the data derived from each technique.

The Imperative of Orthogonal Method Cross-Validation

In the landscape of analytical chemistry, relying on a single method for purity determination can be fraught with unseen risks. An impurity may co-elute with the main peak in HPLC or possess NMR signals that are masked by the analyte's resonances. Cross-validation using orthogonal methods—techniques that rely on fundamentally different chemical or physical principles—provides a more complete and trustworthy purity profile.

HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, offering excellent sensitivity for detecting structurally similar impurities. Conversely, qNMR provides a direct measure of the molar concentration of an analyte by comparing the integral of its specific proton signals to that of a certified internal standard.[1][2] It is a primary analytical method that does not require a reference standard of the analyte itself for quantification.[1] For DL-Tyrosine (1-13C), this dual approach allows for the simultaneous assessment of chemical, enantiomeric, and isotopic purity.

At a Glance: HPLC vs. qNMR for DL-Tyrosine (1-13C) Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.[2]
Primary Application Separation and quantification of the main component and its chemical and enantiomeric impurities.Absolute purity determination, structural confirmation, and isotopic enrichment assessment.
Quantification Typically requires a certified reference standard of the analyte for accurate quantification (external standard method). Purity is often reported as area percent.Allows for absolute quantification against a certified internal standard of a different compound, removing the need for an analyte-specific standard.[1]
Strengths High sensitivity for detecting trace impurities, excellent for resolving enantiomers with a chiral stationary phase.[3][4]High precision and accuracy, provides structural information, and directly assesses isotopic labeling.[5][6]
Limitations Co-elution can lead to inaccurate quantification. Requires a specific reference standard for the analyte.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.

Cross-Validation Workflow

A systematic approach to cross-validation ensures that the data from both HPLC and qNMR are comparable and that the final purity assessment is robust. The following workflow illustrates the key stages of this process.

Cross_Validation_Workflow Cross-Validation Workflow for DL-Tyrosine (1-13C) Purity cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Data Comparison and Final Purity Assignment Sample DL-Tyrosine (1-13C) Sample HPLC_Prep Prepare solutions for HPLC Sample->HPLC_Prep qNMR_Prep Prepare solution with internal standard Sample->qNMR_Prep Chiral_HPLC Chiral HPLC Method (Enantiomeric Purity) HPLC_Prep->Chiral_HPLC RP_HPLC Reversed-Phase HPLC Method (Chemical Purity) HPLC_Prep->RP_HPLC HPLC_Data HPLC Data Analysis (Area % Purity) Chiral_HPLC->HPLC_Data RP_HPLC->HPLC_Data Comparison Compare HPLC and qNMR Purity Values HPLC_Data->Comparison H_NMR 1H qNMR (Chemical Purity) qNMR_Prep->H_NMR C13_NMR 13C NMR (Isotopic Enrichment) qNMR_Prep->C13_NMR qNMR_Data qNMR Data Analysis (Weight % Purity & Atom % 13C) H_NMR->qNMR_Data C13_NMR->qNMR_Data qNMR_Data->Comparison Final_Purity Assign Final Purity Value with Confidence Interval Comparison->Final_Purity

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections provide representative experimental protocols for the analysis of DL-Tyrosine (1-13C).

High-Performance Liquid Chromatography (HPLC)

The choice of a chiral stationary phase is critical for the separation of D- and L-tyrosine. A teicoplanin-based chiral stationary phase is particularly effective for resolving underivatized amino acid enantiomers.[3] For chemical purity, a standard reversed-phase C18 column is appropriate.

a) Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particle size.[3]

  • Mobile Phase: A simple isocratic mobile phase of water:methanol:formic acid can be optimized. A starting point could be 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm (due to the phenolic chromophore of tyrosine).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of DL-Tyrosine (1-13C) in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Determine the area percent of the D- and L-isomers. The enantiomeric purity is expressed as the percentage of the desired enantiomer in the total of both enantiomers.

b) Reversed-Phase HPLC for Chemical Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of DL-Tyrosine (1-13C) in mobile phase A at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Determine the area percent of the main peak relative to the total area of all peaks. Potential impurities in synthetic tyrosine can include starting materials, by-products of the synthesis, or degradation products such as those from oxidation.[7][8][9][10]

Quantitative NMR (qNMR) Spectroscopy

For qNMR, the selection of a suitable internal standard is crucial. It should have a known purity, be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals. Maleic acid is a good candidate for an internal standard in this case. The 13C NMR spectrum will be used to determine the isotopic enrichment at the C1 position.

a) ¹H qNMR for Chemical Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O with a known amount of a certified internal standard (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of DL-Tyrosine (1-13C) and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a standard 1D proton pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of DL-Tyrosine (e.g., the aromatic protons) and the internal standard.

    • Calculate the purity of DL-Tyrosine (1-13C) using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

b) ¹³C NMR for Isotopic Enrichment

  • Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

  • Solvent: D₂O.

  • Sample Preparation: Prepare a concentrated solution of DL-Tyrosine (1-13C) in D₂O (e.g., 20-30 mg/mL).

  • Acquisition Parameters:

    • Use a standard 1D carbon pulse sequence with proton decoupling.

    • A sufficient number of scans will be required to obtain a good signal-to-noise ratio for the 13C signals.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • The 1-13C labeling will result in a significantly enhanced signal for the carboxyl carbon.

    • The isotopic enrichment can be estimated by comparing the intensity of the 1-13C signal to the intensities of the other carbon signals, taking into account nuclear Overhauser effect (NOE) and relaxation differences. For a more accurate determination, advanced pulse sequences or comparison with a natural abundance standard may be necessary.[5][6][11][12]

Data Comparison and Interpretation

The following table presents hypothetical data to illustrate the comparison between the two techniques for a batch of DL-Tyrosine (1-13C).

ParameterHPLC ResultqNMR Result
Chemical Purity 99.5% (by area)99.3% (by weight)
Enantiomeric Purity (L-isomer) 49.8%Not directly measured
Enantiomeric Purity (D-isomer) 50.2%Not directly measured
Isotopic Enrichment (at C1) Not measured>99 atom % ¹³C

The close agreement between the chemical purity values obtained by HPLC and qNMR provides strong evidence for the accuracy of the purity assessment. The chiral HPLC method confirms the racemic nature of the sample. The ¹³C NMR confirms the high level of isotopic enrichment at the specified position.

Conclusion: A Synergy of Analytical Power

The cross-validation of HPLC and qNMR provides a comprehensive and reliable assessment of the purity of DL-Tyrosine (1-13C). HPLC excels at separating and quantifying chemical and enantiomeric impurities, while qNMR offers an absolute measure of chemical purity and a direct assessment of isotopic enrichment. By integrating these two orthogonal techniques, researchers can have a high degree of confidence in the quality of their isotopically labeled standard, ensuring the integrity and reproducibility of their experimental results. This rigorous analytical approach is a cornerstone of scientific integrity in drug development and metabolic research.

References

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed, 82(11), 4558-63. [Link]

  • Kovács, H., et al. (2010). Aqueous-phase Quantitative NMR Determination of Amino Acid Enantiomer Ratio by 13C-NMR Using Chiral Neodymium Shift Reagent. PubMed, 38(5), 1343-50. [Link]

  • Kopp, M., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water). Retrieved from [Link]

  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). l tyrosine and its Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tyrosine-impurities. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Piao, M. H., et al. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(5), 803–814.
  • Bontempo, L., et al. (2021).
  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed, 21(1), 37-43.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Van Dorpe, S., et al. (2014). Related impurities in peptide medicines. PubMed, 97, 1-13.

Sources

Validation

Comparative analysis of C1 vs Ring-labeled 13C Tyrosine in proteomics

Comparative Analysis: C1 vs. Ring-Labeled C Tyrosine in Quantitative Proteomics Executive Summary: The "Silent" Label vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: C1 vs. Ring-Labeled C Tyrosine in Quantitative Proteomics

Executive Summary: The "Silent" Label vs. The "Scrambling" Label

For researchers selecting between Carboxyl-labeled (


) Tyrosine  and Ring-labeled (

) Tyrosine
, the consensus is decisive:
  • Ring-Labeled Tyrosine (

    
    )  is the requisite standard  for quantitative proteomics. It provides a sufficient mass shift (+6 Da) to escape the natural isotopic envelope of the peptide, enabling accurate quantification despite the biological risk of metabolic scrambling.
    
  • C1-Labeled Tyrosine (

    
    )  is unsuitable  for standard SILAC workflows. Its +1 Da mass shift is indistinguishable from the natural neutron variance (
    
    
    
    ) of unlabeled peptides, rendering deconvolution mathematically unstable. It is primarily reserved for Metabolic Flux Analysis (MFA), not proteomics.

This guide details the physical and biological mechanisms driving this distinction, providing the protocols necessary to implement Ring-labeled Tyrosine effectively.

Part 1: The Physics of Detection (Mass Shift Dynamics)

The fundamental requirement of SILAC is that the "Heavy" peptide must be spectrally distinct from the "Light" peptide. This separation is governed by the mass shift (


).
The "Isotope Envelope" Problem

Peptides do not appear as single peaks in a mass spectrometer; they appear as clusters (envelopes) due to the natural abundance of


 (1.1%). A peptide of mass 1500 Da has a significant 

peak (approx. 80-90% intensity of the monoisotopic peak).
Comparison of Spectral Interference
FeatureC1-Labeled Tyrosine (

)
Ring-Labeled Tyrosine (

)
Mass Shift (

)
+1.003 Da +6.020 Da
Spectral Position Falls directly on the

peak of the Light peptide.
Falls clearly beyond the

peak of the Light peptide.
Quantification Impossible/High Error. Requires complex mathematical deconvolution to subtract the natural

signal from the labeled signal.
High Fidelity. The Heavy monoisotopic peak (

) is distinct from the Light envelope.
Multiplexing Cannot be used with other labels (e.g., Arg/Lys) without overlap.Compatible with Arg6/Lys6 or Arg10/Lys8 for higher plexing.

Technical Insight: In high-resolution Orbitrap systems, a +6 Da shift ensures that even for large peptides (where the isotope envelope is wide), the Heavy signal is chemically resolved. Using C1 Tyrosine introduces a "silent label" effect where the incorporation is masked by natural isotopic noise [1].

Part 2: Metabolic Stability & Scrambling

While Ring-labeling wins on physics, it faces a biological challenge: Metabolic Scrambling . Tyrosine is not an endpoint metabolite; it is a fuel source.

The Scrambling Pathways

When Tyrosine is catabolized, its carbons are redistributed. The position of the label determines where those carbons end up.

  • C1 Fate (Decarboxylation): The carboxyl carbon (

    
    ) is removed early by 4-hydroxyphenylpyruvate dioxygenase and exhaled as 
    
    
    
    . It largely exits the proteome pool.
  • Ring Fate (Krebs Cycle Entry): The aromatic ring is cleaved to form Fumarate and Acetoacetate . These enter the Krebs cycle, scrambling the

    
     label into Aspartate, Glutamate, and Proline.
    
Diagram: Tyrosine Catabolism & Label Fate

The following diagram illustrates why Ring-labeled Tyrosine poses a scrambling risk while C1 is lost as gas.

Tyrosine_Catabolism Tyr Tyrosine (C1 or Ring Labeled) HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT (Aminotransferase) HGA Homogentisate HPP->HGA HPPD (Dioxygenase) Decarboxylation Step CO2 CO2 (C1 Label Exit) HPP->CO2 C1 Released MAA Maleylacetoacetate HGA->MAA HGD (Ring Cleavage) FAA Fumarylacetoacetate MAA->FAA Fum Fumarate (Ring Label) FAA->Fum Ring Carbons AcAc Acetoacetate (Ring Label) FAA->AcAc Ring Carbons Krebs Krebs Cycle Fum->Krebs AcAc->Krebs AspGlu Scrambled Label: Aspartate, Glutamate Krebs->AspGlu Anaplerosis

Figure 1: Metabolic fate of Tyrosine carbons. Note that C1 is lost as CO2 (preventing scrambling), while Ring carbons enter the Krebs cycle, potentially contaminating Asp/Glu pools.

The "Proline Effect" Equivalent

Just as Arginine converts to Proline in standard SILAC, Ring-Tyrosine can convert to Aspartate/Glutamate.

  • Impact: If you use Ring-Tyr, you may see "Heavy" Aspartate peptides appearing even though you didn't add Heavy Asp.

  • Solution: This is generally less severe than Arg-to-Pro conversion. It is mitigated by keeping Tyrosine concentrations optimized (not in vast excess) or by using mathematical correction during data analysis [2].

Part 3: Experimental Protocol (Ring-Labeled Tyrosine)

Since C1 is disqualified for proteomics, this protocol focuses on the correct application of L-Tyrosine (


)  in a SILAC workflow.
Reagents
  • SILAC Media: DMEM or RPMI 1640 (deficient in Arg, Lys, Tyr).

  • Dialyzed FBS: Essential to remove natural light amino acids (10 kDa MWCO).

  • Isotopes:

    • Heavy Arginine (

      
      -Arg).[1][2]
      
    • Heavy Lysine (

      
      -Lys).[1][2]
      
    • Heavy Tyrosine (

      
      -Tyr). 
      
Step-by-Step Workflow
  • Media Preparation (The "Triple Label" Mix):

    • Standard SILAC uses K/R. When adding Tyr, you create a "Triple Encoding" or use it to study Tyr-rich signaling.

    • Add

      
      -Tyr to a final concentration of 42 mg/L  (for DMEM). Note: This is approx. 40% of the standard formulation. Lowering Tyr concentration slightly can reduce metabolic flux into the Krebs cycle without limiting growth.
      
  • Cell Adaptation:

    • Thaw cells directly into the Heavy Tyr media.

    • Passage cells for 5-6 doublings .

    • Validation: Perform a "Label Incorporation Check." Digest a small aliquot and check the ratio of Light vs. Heavy peptides. Incorporation should be >95%.[3]

  • The "Scramble Check" (Critical Step):

    • Before the main experiment, look for Tyrosine-free peptides (e.g., peptides containing only Asp/Glu).

    • If these peptides show a Heavy signal, your Tyrosine is scrambling.

    • Correction: Reduce Tyr concentration or apply a "Scramble Correction Factor" in MaxQuant/Proteome Discoverer (subtracting the baseline heavy noise from Asp/Glu).

  • Lysis & Digestion:

    • Lyse cells in 8M Urea or SDS buffer.

    • Mix Light (Control) and Heavy (Treated) lysates 1:1 based on protein mass.

    • Digest with Trypsin (cleaves K/R) or Chymotrypsin (cleaves Tyr/Phe/Trp).

    • Note: If using Trypsin, Tyrosine will be internal. If using Chymotrypsin, Tyrosine will be C-terminal.

Workflow Diagram

SILAC_Workflow cluster_0 Cell Culture Light Condition A (Light AA) Mix 1:1 Mixing (Protein Level) Light->Mix Heavy Condition B (Heavy Ring-Tyr) Heavy->Mix Digest Enzymatic Digestion (Trypsin/Chymotrypsin) Mix->Digest MS LC-MS/MS (Orbitrap) Digest->MS Data Quantification (+6 Da Shift) MS->Data

Figure 2: Standard SILAC workflow incorporating Ring-labeled Tyrosine.

Part 4: Decision Matrix & Data Presentation

When planning your experiment, use this matrix to justify your isotope choice.

Table 1: Comparative Analysis of Tyrosine Isotopes
ParameterRing-Labeled (

)
C1-Labeled (

)
Primary Application Quantitative Proteomics (SILAC), Turnover Studies.Metabolic Flux Analysis (MFA), NMR.
Mass Resolution Excellent. +6 Da shift is easily resolved from natural isotopes.Poor. +1 Da shift overlaps with natural M+1.
Scrambling Risk Moderate. Carbons enter Krebs cycle (Asp/Glu labeling).Low. Label is lost as CO2 (Decarboxylation).
Cost High.[4]Moderate.
Software Compatibility Native support in MaxQuant, Skyline, PEAKS.Requires custom configuration; high false discovery rates.
Recommendation

For Drug Development and Signaling Studies (e.g., EGFR pathway analysis where Tyrosine phosphorylation is key):

  • Use Ring-Labeled Tyrosine .

  • Combine with pTyr enrichment (immunoprecipitation).[5]

  • The +6 Da shift allows precise quantification of the phosphorylation stoichiometry, which is impossible with C1 labeling [3].

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • Park, S. K., et al. (2012). Motif-specific quantitative proteomic analysis of phosphotyrosine signaling. Analytical Chemistry, 84(15), 6326-6331. [Link]

  • Blagoev, B., et al. (2004). A proteomics strategy to elucidate functional protein-protein interactions of tyrosine kinases.[6] Nature Biotechnology, 22, 1139–1145. [Link]

  • Reactome Pathway Database. (2024). Tyrosine Catabolism.[7][8] [Link]

Sources

Comparative

High-Fidelity Metabolic Flux: The DL-Tyrosine (1-13C) vs. L-Tyrosine Dilemma

Executive Summary: The Cost of Precision In metabolic flux analysis (MFA), the choice of tracer is often a battle between budget constraints and data fidelity. DL-Tyrosine (1-13C) is frequently sourced by labs due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Precision

In metabolic flux analysis (MFA), the choice of tracer is often a battle between budget constraints and data fidelity. DL-Tyrosine (1-13C) is frequently sourced by labs due to its significantly lower cost compared to the enantiopure L-Tyrosine (1-13C) .[1]

The prevailing assumption driving this purchase is that the D-isomer is metabolically inert and will simply wash out of the system. This assumption is dangerous.

This guide details why the use of racemic DL-Tyrosine (1-13C) introduces stochastic variables into flux modeling—specifically through the often-overlooked activity of D-Amino Acid Oxidase (DAAO) and analytical pool dilution.[1] We provide the experimental frameworks required to validate data if the racemic tracer is used.

Part 1: The Racemic Variable & Mechanistic Convergence

To understand the reproducibility crisis, we must map the fate of the 1-13C label. The critical failure point is the Metabolic Convergence at p-Hydroxyphenylpyruvate (pHPP).[1]

  • L-Tyrosine Pathway: L-Tyrosine is transaminated by Tyrosine Aminotransferase (TAT) to form pHPP.[1]

  • D-Tyrosine Pathway: D-Tyrosine is not inert in all tissues. It is oxidatively deaminated by D-Amino Acid Oxidase (DAAO) to form the exact same intermediate: pHPP.[1]

Once the label reaches pHPP, the cell cannot distinguish its chiral origin. Both isomers feed into the homogentisate pathway, eventually labeling Acetoacetate (and the TCA cycle).

Diagram 1: The Metabolic Fork

This diagram illustrates how D-Tyrosine "leaks" into the L-metabolic pool via DAAO, contaminating flux calculations.

TyrosineFlux cluster_inputs Tracer Inputs L_Tyr L-Tyrosine (1-13C) pHPP p-Hydroxyphenylpyruvate (pHPP) [1-13C] L_Tyr->pHPP Primary Flux TAT TAT (Tyrosine Aminotransferase) Catecholamines Catecholamines (Dopamine/NE) L_Tyr->Catecholamines Decarboxylation D_Tyr D-Tyrosine (1-13C) D_Tyr->pHPP Contaminating Flux (If DAAO+) DAAO DAAO (D-Amino Acid Oxidase) Homogentisate Homogentisate [1-13C] pHPP->Homogentisate Fumarate Fumarate (Unlabeled) Homogentisate->Fumarate Acetoacetate Acetoacetate [1-13C] Homogentisate->Acetoacetate CO2_Loss 13CO2 (Label Lost) Catecholamines->CO2_Loss TCA TCA Cycle (Anaplerosis) Acetoacetate->TCA Ketogenic Entry

Figure 1: Convergence of L- and D-Tyrosine at pHPP.[1] Note that 1-13C is retained in the ketogenic arm (Acetoacetate) but lost during catecholamine synthesis.[1]

Part 2: Comparative Performance Guide

The following data compares the performance of pure L-Tyrosine (1-13C) against the racemic DL-mixture.

Table 1: Tracer Specifications & Analytical Risk
FeatureL-Tyrosine (1-13C)DL-Tyrosine (1-13C)
Purity >99% Enantiopure50% L / 50% D (Racemic)
Cost Factor 10x (High)1x (Low)
Pool Size Definition Accurate (M+0 represents endogenous L-Tyr)Distorted (M+0 includes endogenous L-Tyr + Exogenous D-Tyr)
Flux Model Assumption Single input streamDual input stream (Requires DAAO kinetic constant)
Required Chromatography Standard Reverse Phase (C18)Chiral Column (Essential to separate isomers)
Table 2: The Reproducibility Gap (Experimental Scenarios)

Scenario: Tracing TCA anaplerosis in HepG2 cells (DAAO positive) vs. CHO cells (DAAO negative).

MetricL-Tyrosine (1-13C)DL-Tyrosine (1-13C)
Enrichment (M+1) in CHO Cells 50% (Expected)25% (False Low)*
Enrichment (M+1) in HepG2 Cells 50% (Expected)Variable (25% - 45%)
Interpretation Error NoneHigh: Mistaken for low uptake or slow turnover.[1]

*In DAAO-negative cells, D-Tyrosine accumulates in the supernatant/cytosol but does not react. Standard MS measures Total Tyr (L+D), diluting the calculated enrichment by half. †In DAAO-positive cells, D-Tyrosine slowly converts to pHPP, creating a "trickle" feed of label that varies with enzyme expression, making steady-state assumptions impossible.[1]

Part 3: Protocols for Reproducibility

If budget mandates the use of DL-Tyrosine, you must modify your analytical workflow. You cannot use a standard C18 LC-MS method.

Protocol A: The "Gold Standard" (L-Tyrosine)

Use this for critical drug development or kinetic modeling.[1]

  • Media Prep: Dialyzed FBS (remove endogenous Tyr). Add L-Tyrosine (1-13C) to physiological concentration.[1]

  • Culture: Standard incubation.

  • Extraction: 80% MeOH/Water (-80°C).[1]

  • LC-MS: C18 Column (e.g., Waters HSS T3).[1]

  • Data: Direct M+1 quantification.

Protocol B: The "Racemic Correction" (DL-Tyrosine)

Use this if using DL-tracer.[1] Requires Chiral Separation.

Objective: Physically separate L-Tyr from D-Tyr before MS detection to calculate the true enrichment of the biologically active pool.

  • Derivatization (Critical Step):

    • Reagent: Marfey’s Reagent (FDAA) or FLEC .[1]

    • Mechanism: Reacts with amines to form diastereomers. L-Tyr-FDAA and D-Tyr-FDAA have different physical properties.

  • LC-MS Separation:

    • Column: C18 is sufficient after derivatization, OR use a Chiralpak column without derivatization.

    • Gradient: Slow ramp (0.5% B/min) to resolve diastereomer peaks.

  • Data Calculation:

    • Ignore the D-Tyr peak area.

    • Calculate Enrichment = [L-Tyr (M+1)] / ([L-Tyr (M+0)] + [L-Tyr (M+1)]).[1]

Diagram 2: Decision Workflow for Tracer Selection

Follow this logic gate to ensure data integrity.

Workflow Start Select Tracer Choice Budget Constraint? Start->Choice Pure L-Tyrosine (1-13C) Choice->Pure No Racemic DL-Tyrosine (1-13C) Choice->Racemic Yes Standard_LC Standard C18 LC-MS Pure->Standard_LC Racemic->Standard_LC Avoid! Check_DAAO Check DAAO Expression Racemic->Check_DAAO Valid Valid Flux Data Standard_LC->Valid Invalid Artifactual Data (Dilution/Convergence) Standard_LC->Invalid If DL used Chiral_Sep REQUIRED: Chiral Separation (Marfey's / Chiral Col) Check_DAAO->Chiral_Sep High or Low Chiral_Sep->Valid Isomers Resolved

Figure 2: Decision matrix. Using DL-Tyrosine requires downstream chiral resolution to prevent data artifacts.

References
  • Hogg, M., et al. (2023).[1][2] "Metabolic network of the upper glucose metabolism for 13C-MFA." Creative Proteomics. Link

  • Tedeschi, G., et al. (2012).[1] "Assays of D-amino acid oxidases." Methods in Molecular Biology, 794, 381-395.[1][3] Link

  • Sauer, U. (2006).[1] "Metabolic flux analysis during the exponential growth of Escherichia coli." Nature Protocols, 1(5).[1] Link

  • Pollegioni, L., et al. (2011).[1] "D-Amino acid oxidase: new findings." Cellular and Molecular Life Sciences. Link

  • Matthews, D.E. (2016).[1] "Phenylalanine and tyrosine metabolism in humans." American Journal of Clinical Nutrition. Link

Sources

Validation

A Researcher's Guide to Racemic DL-Tyrosine (1-13C): Unraveling Enzymatic Stereospecificity and Kinetic Isotope Effects

For researchers in enzymology and drug development, the choice of substrate is a critical decision that dictates the trajectory of an investigation. While L-Tyrosine is the biologically ubiquitous enantiomer, the introdu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in enzymology and drug development, the choice of substrate is a critical decision that dictates the trajectory of an investigation. While L-Tyrosine is the biologically ubiquitous enantiomer, the introduction of a racemic mixture, particularly one labeled with a stable isotope like Carbon-13, opens a new dimension of mechanistic inquiry. This guide provides an in-depth comparison of how enzymes interact with racemic DL-Tyrosine (1-¹³C) versus its constituent enantiomers, offering both theoretical grounding and practical experimental frameworks.

We will move beyond simple protocol recitation to explore the causal logic behind experimental design. The objective is to empower you, the researcher, to not only perform these assays but to deeply understand the data they generate, revealing subtle details of enzyme active site architecture and catalytic mechanisms.

Part 1: The Theoretical Framework: Chirality and Isotopes in Enzymology

Before delving into experimental design, it is crucial to grasp two foundational concepts: enzyme stereospecificity and the kinetic isotope effect (KIE).

The Principle of Stereospecificity: An Enzyme's Chiral Preference

Enzymes are chiral catalysts, a direct consequence of being constructed from chiral L-amino acids. This inherent chirality creates a three-dimensional active site that preferentially binds and transforms only one of two enantiomers (mirror-image isomers) of a substrate.[1] While most enzymes acting on amino acids are highly specific for the L-form, some, like bacterial racemases or D-amino acid oxidases, have evolved to recognize and process D-amino acids.[2][3]

When a racemic mixture like DL-Tyrosine is presented to an enzyme, three outcomes are possible:

  • High Specificity: The enzyme exclusively processes one enantiomer (e.g., L-Tyrosine), while the other (D-Tyrosine) acts as a competitive inhibitor, binding to the active site but not reacting, thereby increasing the apparent Michaelis constant (Kₘ) for the preferred substrate.

  • Dual Specificity: The enzyme can process both enantiomers, but typically with different efficiencies (different Kₘ and k꜋ₐₜ values).[4]

  • Selective Processing: An enzyme like D-Amino Acid Oxidase (DAAO) will specifically target the D-enantiomer for catalysis, leaving the L-enantiomer untouched.[5][6]

The Kinetic Isotope Effect (KIE): A Probe into the Transition State

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is observed when an atom in the substrate is replaced with one of its heavier isotopes, leading to a change in the reaction rate.[7] The use of DL-Tyrosine (1-¹³C) places a heavier ¹³C atom at the carboxyl carbon.

A KIE is observed if the bond to this labeled carbon is broken or its vibrational frequency is altered during the rate-determining step of the reaction.[8] For example, in a decarboxylation reaction, the C1-C2 bond is cleaved. The bond to the heavier ¹³C isotope has a lower zero-point vibrational energy and requires more energy to break, resulting in a slower reaction rate compared to the unlabeled ¹²C substrate. The magnitude of the KIE provides invaluable information about the geometry and bonding of the transition state.[7][9]

Part 2: Comparative Kinetics with Key Tyrosine-Metabolizing Enzymes

Let's examine the practical impact of using racemic DL-Tyrosine (1-¹³C) with two well-characterized enzymes that exhibit different stereochemical preferences: Tyrosinase and D-Amino Acid Oxidase.

Case Study: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[10][11]

Expected Impact of Racemic DL-Tyrosine: Studies have shown that tyrosinase can act on D-Tyrosine, but with a significantly lower affinity (higher Kₘ) compared to its natural substrate, L-Tyrosine.[4] The maximal reaction rate (Vₘₐₓ) is often comparable for both enantiomers, but the overall catalytic efficiency (k꜋ₐₜ/Kₘ) is much lower for the D-form.

When using a racemic mixture, the D-enantiomer effectively acts as a competitive inhibitor for the more efficient processing of the L-enantiomer. This results in an overall reaction rate that is lower than what would be observed with a pure L-Tyrosine solution at the same total substrate concentration.

Expected Impact of the (1-¹³C) Label: The tyrosinase reaction involves hydroxylation of the phenol ring, a site distant from the C1 carboxyl carbon.[12] Therefore, any bond cleavage or significant vibrational change does not involve the C1 position in the rate-determining step. Consequently, a negligible or very small secondary KIE is expected.

Case Study: D-Amino Acid Oxidase (DAAO)

DAAO (EC 1.4.3.3) is a FAD-dependent flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[6][13]

Expected Impact of Racemic DL-Tyrosine: DAAO is strictly stereospecific for D-amino acids.[5] When presented with racemic DL-Tyrosine, it will selectively oxidize D-Tyrosine to 4-hydroxyphenylpyruvate. The L-Tyrosine in the mixture will not be processed and will not interact significantly with the active site, acting as an inert spectator in the reaction. This makes DAAO a classic tool for the enzymatic resolution of racemic amino acid mixtures.[14]

Expected Impact of the (1-¹³C) Label: The DAAO-catalyzed reaction involves the dehydrogenation of the α-carbon (C2) to form an imino acid, which is then hydrolyzed.[13] While the C1-C2 bond is not broken, the hybridization state of the C2 atom changes, which can influence the vibrational modes of the adjacent C1-¹³C bond. This could lead to a small but measurable secondary KIE . Observing such an effect would provide insight into the degree of geometric and electronic change at the α-carbon in the transition state.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters when comparing the different substrates with an enzyme like Tyrosinase.

SubstrateApparent Kₘ (mM)Relative VₘₐₓRelative Catalytic Efficiency (Vₘₐₓ/Kₘ)
L-Tyrosine~0.3100%100%
D-Tyrosine~2.5~100%~12%
Racemic DL-TyrosineIntermediate (>0.3)<100%Reduced
L-Tyrosine (1-¹³C)~0.3~100% (KIE ≈ 1)~100%

Note: Values are illustrative, based on published data for mushroom tyrosinase[4], to demonstrate comparative effects.

Part 3: Experimental Design and Protocols

To validate the theoretical concepts, rigorous experimental design is paramount. The following protocols are designed as self-validating systems, with built-in controls to ensure data integrity.

Experimental Workflow Overview

The general workflow for analyzing the impact of racemic DL-Tyrosine (1-¹³C) follows a logical progression from basic characterization to detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_kinetics Phase 2: Kinetic Analysis cluster_kie Phase 3: Isotope Effect Measurement P1 Enzyme Purification & Quantification P2 Substrate Preparation (L-Tyr, D-Tyr, DL-Tyr, DL-Tyr-13C) K1 Determine Optimal Assay Conditions (pH, Temp) P2->K1 K2 Measure Initial Rates vs. [Substrate] for L-Tyr & D-Tyr K1->K2 K3 Determine Km & Vmax (Non-linear Regression) K2->K3 K4 Assay with Racemic DL-Tyr to Observe Inhibition/Slower Rate K3->K4 I1 Competitive KIE Experiment: Mix DL-Tyr & DL-Tyr-13C K4->I1 I2 Run Reaction to ~50% Completion I1->I2 I3 Separate Substrate & Product (HPLC) I2->I3 I4 Measure Isotope Ratio in Remaining Substrate (Mass Spec) I3->I4

Caption: General experimental workflow for kinetic analysis.

Protocol 1: Determining Kinetic Parameters for Tyrosinase

Objective: To determine and compare the Kₘ and Vₘₐₓ of tyrosinase for L-Tyrosine, D-Tyrosine, and racemic DL-Tyrosine.

Causality: This protocol uses a spectrophotometric assay to measure the formation of dopachrome, a colored downstream product, which is proportional to enzyme activity.[15] By measuring the initial reaction velocity at various substrate concentrations, we can fit the data to the Michaelis-Menten equation to extract the kinetic parameters.[16] Comparing these parameters reveals the enzyme's stereopreference and the inhibitory effect of the D-enantiomer in the racemic mixture.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine, D-Tyrosine, Racemic DL-Tyrosine

  • Phosphate Buffer (50 mM, pH 6.8)

  • UV-Vis Spectrophotometer and cuvettes

  • Microplate reader (optional)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

    • Prepare stock solutions of L-Tyrosine, D-Tyrosine, and DL-Tyrosine (e.g., 10 mM) in phosphate buffer. Gentle heating may be required to dissolve, then cool to room temperature.

  • Assay Setup:

    • For each substrate, prepare a series of dilutions from the stock solution to cover a concentration range from approximately 0.1 x Kₘ to 10 x Kₘ (e.g., for L-Tyrosine, 0.05 mM to 5 mM).

    • In a cuvette, add 950 µL of the desired substrate dilution in phosphate buffer.

    • Include a "no substrate" control (buffer only) to measure any background reaction.

  • Initiating the Reaction:

    • Equilibrate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C).

    • To initiate the reaction, add 50 µL of the tyrosinase stock solution, mix quickly by inversion, and immediately start monitoring the absorbance.

  • Data Acquisition:

    • Monitor the increase in absorbance at 475 nm (for dopachrome) over time (e.g., for 3-5 minutes), taking readings every 15 seconds.

  • Data Analysis:

    • Plot Absorbance vs. Time for each substrate concentration.

    • Determine the initial velocity (V₀) from the slope of the linear portion of each curve.

    • Plot V₀ vs. [Substrate] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Visualizing Competitive Inhibition in a Racemic Mixture

When an enzyme has a strong preference for one enantiomer, the other can act as a competitive inhibitor, binding to the active site but reacting slowly or not at all. This blocks the preferred substrate from binding, reducing the overall reaction rate.

G cluster_enzyme Enzyme Active Site cluster_substrates Substrates E E Product Product E->Product Fast Reaction L_Tyr L-Tyr L_Tyr->E Binds (High Affinity) D_Tyr D-Tyr D_Tyr->E Binds (Low Affinity) Blocks L-Tyr

Caption: Competitive binding at the active site.

Part 4: Advanced Analysis: Measuring the Kinetic Isotope Effect

Measuring the KIE for the ¹³C-labeled substrate provides direct evidence about the rate-determining step of the catalytic mechanism.

Protocol 2: Competitive KIE Measurement for DAAO

Objective: To determine the ¹³C KIE on the DAAO-catalyzed oxidation of D-Tyrosine.

Causality: The competitive KIE method is highly precise. It involves reacting a mixture of the unlabeled ('light') and labeled ('heavy') substrate and measuring the change in the isotopic ratio of the remaining, unreacted substrate pool.[17] Because the 'light' substrate reacts faster, the remaining substrate pool becomes enriched in the 'heavy' isotope. The magnitude of this enrichment allows for the calculation of the KIE.

Materials:

  • D-Amino Acid Oxidase (EC 1.4.3.3)

  • Racemic DL-Tyrosine

  • Racemic DL-Tyrosine (1-¹³C)

  • Catalase (to remove H₂O₂ product which can inactivate DAAO)

  • Tris-HCl Buffer (100 mM, pH 8.3)

  • HPLC system for separation

  • Isotope Ratio Mass Spectrometer (IRMS) or LC-MS

Methodology:

  • Reaction Setup:

    • Prepare a substrate mixture containing a known ratio of DL-Tyrosine and DL-Tyrosine (1-¹³C) (e.g., a 1:1 molar ratio).

    • Dissolve the substrate mixture in Tris-HCl buffer to a final concentration of ~10 x Kₘ for D-Tyrosine.

    • Take an aliquot of this starting mixture (t=0) for initial isotope ratio analysis.

  • Enzymatic Reaction:

    • Add catalase to the substrate mixture to prevent H₂O₂ buildup.

    • Initiate the reaction by adding DAAO.

    • Allow the reaction to proceed to approximately 50% completion. This fractional conversion maximizes the precision of the KIE measurement.

    • Quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat denaturation.

  • Sample Analysis:

    • Separate the unreacted tyrosine substrate from the product (4-hydroxyphenylpyruvate) using reverse-phase HPLC.

    • Collect the purified tyrosine fraction from both the t=0 sample and the quenched reaction sample.

    • Determine the ¹³C/¹²C ratio in each sample using IRMS or a high-resolution LC-MS.

  • KIE Calculation:

    • The KIE is calculated using the following equation: KIE = log(1 - ƒ) / log[(1 - ƒ)(Rƒ / R₀)] Where:

      • ƒ = fractional conversion of the reaction

      • R₀ = initial ¹³C/¹²C ratio (at t=0)

      • Rƒ = ¹³C/¹²C ratio in the remaining substrate at fraction ƒ

Visualizing the Basis of the 1-¹³C KIE

The KIE arises from changes to bonds connected to the isotopic label during the rate-limiting step of a reaction. For an enzyme that modifies the carboxyl group, the effect is pronounced.

G cluster_reaction Hypothetical Decarboxylation Reaction Substrate R-CH(NH2)-[13C]OOH TS Transition State {R-CH(NH2)---[13C]OOH}‡ Bond Weakening Substrate->TS Rate-Limiting Step (Slower due to 13C) Product R-CH2(NH2) + [13C]O2 TS->Product

Caption: The ¹³C KIE in a C-C bond cleavage event.

Conclusion

The use of racemic DL-Tyrosine (1-¹³C) is not merely a substitution for the natural L-enantiomer; it is a sophisticated experimental tool. It allows for the simultaneous investigation of enzyme stereospecificity, competitive inhibition, and, through the ¹³C label, the intricate details of the reaction's transition state via the kinetic isotope effect. For enzymes like tyrosinase with dual-specificity, the racemic mixture reveals the kinetic consequences of processing a less-preferred substrate. For highly specific enzymes like DAAO, it provides a method for selective catalysis and mechanistic probing. By understanding the principles outlined in this guide and employing the detailed protocols, researchers can unlock a deeper level of understanding of their enzyme's function, structure, and catalytic strategy.

References

  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]

  • Muñoz-Muñoz, J.L., et al. (2018). Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating L‐ and D‐melanogenesis pathways. The FEBS Journal. [Link]

  • Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap. [Link]

  • Kim, J., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. [Link]

  • Nishino, T., et al. (1982). Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene. PubMed. [Link]

  • Gassner, G.T., et al. (2013). Kinetic Isotope Effects In The Characterization Of Catalysis by Protein Tyrosine Phosphatases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Moran, L.A. (2008). Amino Acids and the Racemization "Problem". Sandwalk. [Link]

  • Queiroz, K. (N/A). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing SL. [Link]

  • di Salvo, M.L. (2022). The conundrum in enzymatic reactions related to biosynthesis of d‐amino acids in bacteria. The FEBS Journal. [Link]

  • Wang, Y., et al. (2021). Simultaneous synthesis of l-DOPA and oxidation of d-amino acid by specific coupling of a peroxidase to d-amino acid oxidase. PubMed. [Link]

  • Scribd. (N/A). Tyrosinase Kinetics: D-Dopa vs L-Dopa. Scribd. [Link]

  • Science.gov. (N/A). racemic amino acids: Topics. Science.gov. [Link]

  • Wikipedia. (N/A). D-amino acid oxidase. Wikipedia. [Link]

  • Jo, Y.H., et al. (2020). Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa. Molecules. [Link]

  • Matoba, Y., et al. (2020). Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity. International Journal of Molecular Sciences. [Link]

  • Schramm, V.L. (2011). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Einstein Journal of Biology and Medicine. [Link]

  • Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. Journal of Bioscience and Bioengineering. [Link]

  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]

  • Ugposid, A.C., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. [Link]

  • Pałka, K., et al. (2025). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by the enzyme L-phenylalanine dehydrogenase. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Takayanagi, T., et al. (2022). Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. Analytical Biochemistry. [Link]

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